Product packaging for Pyrimethamine(Cat. No.:CAS No. 58-14-0)

Pyrimethamine

Cat. No.: B1678524
CAS No.: 58-14-0
M. Wt: 248.71 g/mol
InChI Key: WKSAUQYGYAYLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrimethamine is a small molecule antifolate and an inhibitor of dihydrofolate reductase (DHFR) . By competitively binding to the DHFR enzyme, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate, thereby disrupting DNA and RNA synthesis . This mechanism of action has established its utility in parasitology research, particularly in studies concerning Toxoplasma gondii and Plasmodium species (malaria parasite) . Its research value is further enhanced by its synergistic effect when used in combination with sulfonamides, which inhibit a sequential step in the folate biosynthesis pathway . This compound is characterized by its good bioavailability and a long elimination half-life of approximately 80-96 hours, which can be a consideration for in vivo study designs . The compound has a molecular formula of C 12 H 13 ClN 4 and a molecular weight of 248.71 g·mol -1 . It is supplied as a solid and should be stored in a cool, dry place, protected from light and moisture . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN4 B1678524 Pyrimethamine CAS No. 58-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSAUQYGYAYLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Record name PYRIMETHAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021217
Record name Pyrimethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pyrimethamine is an odorless white crystalline powder. Tasteless. An antimalarial drug., Solid
Record name PYRIMETHAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrimethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 10 mg/L (temperature not specified), Practically insoluble in water; slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L); soluble in boiling ethanol (about 25 g/L); Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C, 1.79e-01 g/L
Record name SID56422411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PYRIMETHAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrimethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrimethamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrimethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals, White scored tablets contains 25 mg pyrimethamine /Daraprim/

CAS No.

58-14-0
Record name PYRIMETHAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrimethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimethamine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pyrimethamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrimethamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimethamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3614QOX8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrimethamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrimethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

451 to 453 °F (capillary) (NTP, 1992), 233-234 °C (capillary); 240-242 °C (copper block), 233.5 °C
Record name PYRIMETHAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrimethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrimethamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrimethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pyrimethamine for the Treatment of Parasitic Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethamine, a diaminopyrimidine derivative, has long been a cornerstone in the treatment of certain parasitic infections, most notably toxoplasmosis and, historically, malaria. Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of parasites. This inhibition disrupts DNA synthesis, ultimately leading to the parasite's death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, and the molecular basis of parasitic resistance. Detailed experimental protocols for the in vitro assessment of this compound's efficacy and its quantification in biological matrices are also presented.

Introduction

This compound is a synthetic antiparasitic agent developed in the mid-20th century.[1] It is primarily used in combination with a sulfonamide to treat toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii.[2][3][4] While historically a key drug in the fight against malaria, its use for this indication has diminished due to widespread resistance in Plasmodium falciparum.[5] This guide delves into the core scientific principles underlying the use of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and the methodologies used to study it.

Mechanism of Action

This compound's antiparasitic activity stems from its high affinity for the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA. By competitively inhibiting DHFR, this compound effectively halts DNA synthesis in the parasite, leading to its demise.

The therapeutic window of this compound is attributed to its selective affinity for the parasitic DHFR over the human enzyme. This selectivity allows for the targeting of the parasite's metabolic pathway with minimal impact on the host's cellular processes at therapeutic doses.

When used in combination with sulfonamides, such as sulfadiazine or sulfadoxine, a synergistic effect is achieved. Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), leading to a sequential blockade of folic acid synthesis.

Folate Synthesis Pathway Inhibition cluster_parasite Parasite Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_RNA DNA, RNA, Amino Acids Tetrahydrofolate->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->PABA Inhibits DHPS This compound This compound This compound->Dihydrofolate Inhibits DHFR

Caption: Inhibition of the parasite's folate synthesis pathway by sulfonamides and this compound.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by good oral absorption and a long elimination half-life. The following table summarizes key pharmacokinetic parameters reported in human studies.

ParameterValueReference(s)
Absorption
Bioavailability>90%
Time to Peak Plasma Concentration (Tmax)2 - 8 hours
Distribution
Protein Binding~87%
Volume of Distribution (Vd)4.379 L/kg (in children)
Metabolism
SiteLiver
Elimination
Elimination Half-life (t½)~96 hours (adults), 5.5 days (children)
Route of ExcretionUrine (up to 30%)
In Vitro Efficacy (IC50 Values)

The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary significantly between sensitive and resistant strains of parasites.

OrganismStrain/GenotypeIC50 (nM)Reference(s)
Plasmodium falciparum Sensitive (e.g., D6)< 1
Resistant (e.g., W2)> 25
HB3 (this compound-resistant)> 25
FCR3 (this compound-sensitive)< 1
Toxoplasma gondii Type I, II, III

Parasite Resistance

The emergence of resistance to this compound, particularly in P. falciparum, has significantly limited its clinical utility for malaria. Resistance is primarily conferred by point mutations in the gene encoding DHFR. These mutations reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. In T. gondii, while resistance is less common, mutations in the DHFR gene have also been identified as a mechanism of resistance.

Experimental Protocols

In Vitro Susceptibility Testing of Plasmodium falciparum

This protocol is adapted from established methods for assessing the in vitro susceptibility of P. falciparum to this compound.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX)

  • This compound stock solution (in DMSO or ethanol)

  • 96-well microtiter plates

  • Human erythrocytes (type O+)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • [3H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

  • Include drug-free control wells.

  • Incubate the plate at 37°C in a humidified incubator with the specified gas mixture for 48 hours.

  • After 24 hours of incubation, add [3H]-hypoxanthine to each well.

  • Following the 48-hour incubation, harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the drug concentration.

In Vitro Susceptibility Assay Workflow start Start drug_prep Prepare this compound Serial Dilutions in 96-well Plate start->drug_prep parasite_add Add P. falciparum-infected Erythrocyte Suspension drug_prep->parasite_add incubation_1 Incubate for 24h at 37°C parasite_add->incubation_1 hypox_add Add [3H]-hypoxanthine incubation_1->hypox_add incubation_2 Incubate for another 24h hypox_add->incubation_2 harvest Harvest Cells onto Filter Mat incubation_2->harvest scintillation Measure Radioactivity with Scintillation Counter harvest->scintillation analysis Calculate IC50 Values scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro susceptibility testing of P. falciparum to this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by this compound.

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound stock solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions.

  • Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the DHF substrate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the this compound concentration.

HPLC Method for this compound Quantification in Plasma

This protocol outlines a reverse-phase high-performance liquid chromatography (HPLC) method for the determination of this compound concentrations in plasma samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • Plasma samples

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile or other suitable organic solvent for protein precipitation and extraction

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Precipitate plasma proteins by adding a sufficient volume of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Elute the compounds isocratically using the prepared mobile phase.

    • Detect this compound and the internal standard using the UV detector at an appropriate wavelength (e.g., 210 nm or 287 nm).

  • Quantification:

    • Generate a standard curve by analyzing plasma samples spiked with known concentrations of this compound.

    • Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Clinical Applications and Considerations

The primary clinical use of this compound is in the treatment of toxoplasmosis, typically in combination with sulfadiazine and supplemented with folinic acid to mitigate bone marrow suppression. It is used to treat both congenital toxoplasmosis and toxoplasmic encephalitis in immunocompromised individuals, such as those with HIV/AIDS.

Due to widespread resistance, this compound is no longer a first-line treatment for malaria. However, it may still have a role in intermittent preventive therapy in specific populations in certain regions.

Common adverse effects of this compound include gastrointestinal distress, rash, and dose-dependent bone marrow suppression (megaloblastic anemia, leukopenia, and thrombocytopenia). The co-administration of folinic acid (leucovorin) is crucial to prevent these hematological toxicities.

Conclusion

This compound remains a vital therapeutic agent for the treatment of toxoplasmosis. Its well-defined mechanism of action, targeting the essential folate pathway in parasites, provides a clear rationale for its use. However, the challenge of drug resistance, particularly in malaria parasites, underscores the importance of ongoing research into new therapeutic strategies and the continued monitoring of parasite susceptibility. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiparasitic agents.

References

Pyrimethamine Resistance in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying pyrimethamine resistance in Plasmodium falciparum, the deadliest malaria parasite. The emergence and spread of drug-resistant malaria is a critical global health challenge, and a thorough understanding of the resistance mechanisms is paramount for the development of new antimalarial strategies and for molecular surveillance efforts. This document details the genetic basis of resistance, presents quantitative data on resistance levels, outlines key experimental protocols for its study, and provides visual representations of the core biological pathways and laboratory workflows.

Core Mechanisms of this compound Resistance

This compound is an antifolate drug that competitively inhibits the P. falciparum dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism.[1] Resistance to this compound in P. falciparum is primarily driven by specific genetic alterations that reduce the drug's binding affinity to the DHFR enzyme.

Point Mutations in the Dihydrofolate Reductase (dhfr) Gene

The principal mechanism of this compound resistance is the accumulation of single nucleotide polymorphisms (SNPs) in the dhfr gene (PF3D7_0417200).[2] These mutations alter the amino acid sequence of the enzyme's active site, sterically hindering the binding of this compound while still allowing the binding of its natural substrate, dihydrofolate.[3][4][5]

Resistance levels correlate with the number of accumulated mutations in a stepwise fashion. The key mutations are:

  • S108N: The initial and most critical mutation, conferring a significant level of resistance. It is often the first to emerge under drug pressure.

  • N51I and C59R: These mutations, when added to the S108N background, form the "triple mutant" (N51I/C59R/S108N) which confers a high level of this compound resistance and is widespread in Africa and other regions.

  • I164L: The addition of this mutation to the triple mutant background results in a "quadruple mutant" (N51I/C59R/S108N/I164L). This genotype is associated with the highest levels of this compound resistance and potential clinical failure of sulfadoxine-pyrimethamine (SP) treatment. Quadruple mutations are particularly prevalent in Southeast Asia.

The stepwise acquisition of these mutations is thought to be a result of balancing the fitness cost of the mutations against the selective advantage provided by drug resistance.

Gene Amplification

An additional, though less common, mechanism that can contribute to higher levels of antifolate resistance is the amplification of the dhfr gene. An increase in the copy number of the gene leads to overexpression of the DHFR enzyme, effectively increasing the amount of drug target that must be inhibited. This mechanism has been observed in regions of Southeast Asia and is often associated with amplification of the linked GTP cyclohydrolase 1 (gch1) gene.

Quantitative Data on this compound Resistance

The correlation between the number of dhfr mutations and the level of this compound resistance is quantitatively demonstrated by in vitro drug susceptibility testing, which measures the 50% inhibitory concentration (IC50) of the drug.

Table 1: this compound IC50 Values for P. falciparum Strains with Different dhfr Genotypes

dhfr GenotypeNumber of MutationsDescriptionGeometric Mean this compound IC50 (nM)
Wild-Type0Sensitive0.04 - 1.37
S108N1Single Mutant559 (for double mutants)
N51I/C59R/S108N3Triple Mutant1,720
N51I/C59R/S108N/I164L4Quadruple Mutant>42,100 (in a population with high prevalence of quadruple mutants)

Note: IC50 values can vary between studies and parasite genetic backgrounds. The values presented are indicative of the general trend.

Table 2: Prevalence of Key dhfr Mutations in P. falciparum from Different Regions

RegionN51I Prevalence (%)C59R Prevalence (%)S108N Prevalence (%)I164L Prevalence (%)Common Haplotype(s)
West Africa (Nigeria, Senegal)36 - 8532 - 9378 - 970Triple (IRN)
East Africa (Uganda)10093.710012.8Triple (IRN), Quadruple (IRNL)
Southeast Asia (Thailand, Cambodia)HighHighHighSignificant & IncreasingQuadruple (IRNL)
South America (Bolivia)CommonCommonCommonCommonNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound resistance in P. falciparum.

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay measures parasite growth by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates.

Materials:

  • P. falciparum culture (either laboratory-adapted strains or clinical isolates)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates (pre-dosed with serial dilutions of this compound)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Methodology:

  • Parasite Preparation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to ~0.5-1% in a 2% hematocrit suspension in complete medium.

  • Plating: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and uninfected red blood cells as negative controls.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer (final concentration 2x).

    • Freeze the plate at -20°C or -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-3 hours.

  • Data Acquisition: Read the fluorescence intensity of each well using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence (uninfected red blood cells) from all readings. Plot the fluorescence values against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Molecular Analysis of the dhfr Gene: PCR and Sanger Sequencing

This protocol allows for the identification of point mutations in the dhfr gene.

Objective: To determine the nucleotide sequence of the P. falciparum dhfr gene to identify resistance-conferring mutations.

Materials:

  • Genomic DNA extracted from P. falciparum (from culture or patient blood spots)

  • PCR primers flanking the dhfr coding region

  • High-fidelity DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or equipment

Methodology:

  • DNA Extraction: Extract genomic DNA from parasite-infected blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

  • PCR Amplification:

    • Set up a PCR reaction using primers that amplify the entire coding sequence of the dhfr gene. Nested or semi-nested PCR approaches can be used to increase specificity and yield from low-parasitemia samples.

    • A typical primary PCR reaction might include: 5 µL of DNA, 0.5 µM of each forward and reverse primer, 25 µL of 2x Master Mix, and nuclease-free water to a final volume of 50 µL.

    • Cycling conditions generally involve an initial denaturation step (e.g., 95°C for 5 min), followed by 30-40 cycles of denaturation (94°C), annealing (50-58°C), and extension (68-72°C), with a final extension step.

  • Verification: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

  • Purification: Purify the PCR product using a spin column-based kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product and sequencing primers (which can be the same as the amplification primers) for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the obtained forward and reverse sequences to a P. falciparum reference sequence (e.g., from PlasmoDB) to identify nucleotide changes and the corresponding amino acid substitutions at codons 51, 59, 108, 164, and others.

Gene Copy Number Variation Analysis: Real-Time Quantitative PCR (qPCR)

This method quantifies the number of copies of a target gene relative to a single-copy reference gene.

Objective: To determine the copy number of the dhfr gene in a P. falciparum isolate.

Materials:

  • Genomic DNA from the test isolate and a reference strain with a known single copy of dhfr (e.g., 3D7).

  • qPCR primers for the dhfr gene and a single-copy reference gene (e.g., β-tubulin).

  • SYBR Green I or TaqMan probe-based qPCR master mix.

  • Real-time PCR instrument.

Methodology:

  • Primer Design and Validation: Design highly specific primers for both the target (dhfr) and reference genes. Validate the primer efficiency by running a standard curve with serial dilutions of genomic DNA. The amplification efficiencies of the target and reference genes must be approximately equal for the ΔΔCt method to be valid.

  • qPCR Reaction Setup: Set up qPCR reactions for each DNA sample (test isolate and reference strain) in duplicate or triplicate for both the dhfr and the reference gene.

  • qPCR Run: Perform the qPCR run on a real-time PCR instrument. The instrument will record the fluorescence signal at each cycle, from which a cycle threshold (Ct) value is determined.

  • Data Analysis (ΔΔCt Method):

    • Step 1: Calculate ΔCt. For each sample, normalize the Ct value of the target gene (dhfr) to the Ct value of the reference gene: ΔCt = Ct(dhfr) - Ct(reference gene)

    • Step 2: Calculate ΔΔCt. Normalize the ΔCt of the test sample to the ΔCt of the reference strain (calibrator): ΔΔCt = ΔCt(test sample) - ΔCt(reference strain)

    • Step 3: Calculate Copy Number. The relative copy number of the dhfr gene in the test sample is calculated as: Copy Number = 2-ΔΔCt

    • A result close to 1.0 indicates a single copy, while a result of ~2.0 would suggest two copies of the gene.

Visualizations of Pathways and Workflows

Folate_Pathway cluster_P_falciparum P. falciparum Cytosol GTP GTP DHP Dihydropteroate GTP->DHP GCH1 & DHPS DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR-TS DNA_precursors DNA & Amino Acid Precursors THF->DNA_precursors This compound This compound This compound->DHF Inhibits DHFR Sulfadoxine Sulfadoxine Sulfadoxine->GTP Inhibits DHPS

Caption: Folate biosynthesis pathway in P. falciparum and sites of drug inhibition.

Resistance_Progression cluster_legend Resistance Level WT Wild-Type (Sensitive) Single Single Mutant (S108N) WT->Single Low Drug Pressure Triple Triple Mutant (N51I/C59R/S108N) Single->Triple Increased Pressure Quadruple Quadruple Mutant (+I164L) Triple->Quadruple High Pressure Low Low High High Very_High Very High

Caption: Stepwise accumulation of dhfr mutations and increasing resistance.

Lab_Workflow cluster_sample Sample Processing cluster_analysis Molecular & Phenotypic Analysis cluster_results Data Interpretation Sample Patient Blood Sample (Filter Paper or Whole Blood) DNA_Ext Genomic DNA Extraction Sample->DNA_Ext InVitro In Vitro Culture & SYBR Green I Assay Sample->InVitro For clinical isolates PCR dhfr Gene Amplification (PCR) DNA_Ext->PCR qPCR dhfr Copy Number (qPCR) DNA_Ext->qPCR Sequencing Sanger Sequencing PCR->Sequencing Identify Mutations Genotype Resistance Genotype (e.g., Triple Mutant) Sequencing->Genotype Copy_Number Gene Copy Number qPCR->Copy_Number IC50 Resistance Phenotype (IC50 Value) InVitro->IC50 Determine IC50 Correlation Correlate Genotype with Phenotype IC50->Correlation Genotype->Correlation

Caption: Workflow for characterizing this compound resistance from a field sample.

References

The Inhibitory Effect of Pyrimethamine on the Folate Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of pyrimethamine, a potent inhibitor of the folate synthesis pathway. It is designed for researchers, scientists, and professionals involved in drug development. The document details this compound's role as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the biosynthesis of tetrahydrofolate. By disrupting this pathway, this compound effectively halts the production of nucleic acids and certain amino acids, leading to cell death in susceptible organisms, particularly protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. This guide summarizes key quantitative data on its inhibitory activity, provides detailed experimental protocols for assessing its efficacy, and includes visualizations of the relevant biochemical pathway and experimental workflows.

Introduction

This compound is a diaminopyrimidine compound that has been a cornerstone in the treatment and prophylaxis of malaria and toxoplasmosis for decades.[1] Its therapeutic efficacy stems from its ability to selectively target a crucial metabolic pathway in these parasites: the de novo synthesis of folate. Folate cofactors are essential for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] Organisms like Plasmodium and Toxoplasma rely on their own folate synthesis machinery, making the enzymes in this pathway attractive targets for antimicrobial agents.[2] In contrast, humans lack the enzymes for de novo folate synthesis and instead acquire folates from their diet.[2] This metabolic difference forms the basis for the selective toxicity of this compound.

Mechanism of Action: Targeting Dihydrofolate Reductase

The primary molecular target of this compound is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] This reaction is a critical step in maintaining the intracellular pool of THF, the active form of folate. This compound acts as a competitive inhibitor, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF. The inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of essential macromolecules, ultimately causing cell cycle arrest and apoptosis.

This compound exhibits a significantly higher affinity for the DHFR enzyme of protozoan parasites compared to the human ortholog, which accounts for its therapeutic window. However, at high doses or with prolonged use, this compound can also inhibit human DHFR, leading to potential side effects such as bone marrow suppression.

The Folate Synthesis Pathway

The folate synthesis pathway is a multi-enzyme process that begins with guanosine triphosphate (GTP). The key step inhibited by this compound is the final reduction of DHF to THF.

Folate_Synthesis_Pathway GTP GTP Dihydroneopterin_Triphosphate Dihydroneopterin Triphosphate GTP->Dihydroneopterin_Triphosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_Triphosphate->Dihydropteroate Multiple Steps DHF 7,8-Dihydrofolate (DHF) Dihydropteroate->DHF Dihydropteroate Synthase (inhibited by sulfonamides) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid & Amino Acid Precursors THF->Nucleic_Acids One-Carbon Metabolism This compound This compound This compound->DHF Inhibits

Figure 1: Simplified Folate Synthesis Pathway and this compound's Site of Action.

Quantitative Inhibitory Activity of this compound

The potency of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values vary depending on the organism and the presence of mutations in the DHFR gene, which can confer resistance.

Inhibitory Activity against Plasmodium falciparum DHFR
Strain/MutantIC50 (nM)Ki (nM)Reference(s)
Wild-Type (3D7)3.71 ± 6.941.5
Single Mutant (S108N)92.88 ± 36.02-
Double Mutant (C59R + S108N)-72.3
Triple Mutant (N51I + C59R + S108N)815.25 ± 582-
Quadruple Mutant (N51I + C59R + S108N + I164L)> 5000859
Inhibitory Activity against Toxoplasma gondii and Human DHFR
Enzyme SourceIC50 (nM)Ki (nM)Reference(s)
Toxoplasma gondii DHFR (TgDHFR)139 ± 49-
Human DHFR (hDHFR)760 ± 130470

Experimental Protocols

The following protocols are foundational for assessing the activity of this compound and other antifolates.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound (or other inhibitors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protected from light.

    • Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • To the wells of a 96-well plate, add 2 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a no-inhibitor control and wells with buffer only as a background control.

    • Add 98 µL of the diluted DHFR enzyme solution to each well containing the inhibitor and to the no-inhibitor control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

    • Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

    • Subtract the background rate from all other readings.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro this compound Susceptibility Testing for Plasmodium falciparum

This method, adapted from the World Health Organization's standard in vitro microtest, assesses the effect of this compound on parasite growth and maturation.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Microscope and Giemsa stain

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in the culture medium and add to the wells of a 96-well plate. Include drug-free control wells.

  • Parasite Culture:

    • Add synchronized ring-stage P. falciparum culture (at a defined parasitemia and hematocrit) to each well.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in the controlled gas environment.

  • Assessment of Parasite Growth:

    • After incubation, prepare thin blood smears from each well, stain with Giemsa, and examine under a microscope.

    • Determine the number of schizonts per 200 white blood cells (or a similar metric) for each drug concentration and the control.

  • Data Analysis:

    • Calculate the percent inhibition of schizont maturation for each this compound concentration compared to the drug-free control.

    • Determine the IC50 value by plotting the percent inhibition against the drug concentration.

Deoxyuridine Suppression Test

This assay measures the integrity of the de novo thymidylate synthesis pathway, which is dependent on folate metabolism. Inhibition of DHFR by this compound will lead to an abnormal result in this test.

Materials:

  • Bone marrow aspirate or other actively dividing cells

  • Culture medium (e.g., Hanks' Balanced Salt Solution)

  • Deoxyuridine (dU) solution

  • [3H]-thymidine (tritiated thymidine)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of the bone marrow cells in the culture medium.

  • Incubation with Deoxyuridine:

    • Aliquot the cell suspension into two sets of tubes.

    • To one set, add a solution of deoxyuridine. To the other set (control), add an equal volume of medium.

    • Incubate both sets for 1 hour at 37°C.

  • Labeling with [3H]-thymidine:

    • Add [3H]-thymidine to all tubes and incubate for an additional 2-3 hours.

  • DNA Extraction and Measurement:

    • Terminate the reaction and wash the cells.

    • Extract the DNA from the cells.

    • Measure the radioactivity incorporated into the DNA using a scintillation counter.

  • Data Analysis:

    • The "dU suppression value" is calculated as the ratio of radioactivity in the dU-treated sample to the radioactivity in the control sample, expressed as a percentage.

    • In normal cells, the addition of dU suppresses the incorporation of [3H]-thymidine. In folate-deficient cells (or cells treated with a DHFR inhibitor like this compound), this suppression is significantly reduced.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a DHFR inhibitor and a typical workflow for an in vitro inhibition assay.

Experimental_Workflow start Hypothesis: Compound X inhibits DHFR biochemical_assay Biochemical Assay: DHFR Enzyme Inhibition start->biochemical_assay cell_based_assay Cell-Based Assay: Parasite Viability/Growth start->cell_based_assay determine_ic50 Determine IC50 & Ki biochemical_assay->determine_ic50 determine_ec50 Determine EC50 cell_based_assay->determine_ec50 resistance_studies Resistance Studies: Selection of resistant mutants and DHFR gene sequencing determine_ic50->resistance_studies selectivity_assay Selectivity Assay: Inhibition of human DHFR determine_ic50->selectivity_assay determine_ec50->resistance_studies conclusion Conclusion: Characterize compound's potency, selectivity, and resistance profile resistance_studies->conclusion selectivity_assay->conclusion

Figure 2: Logical workflow for characterizing a DHFR inhibitor.

Assay_Workflow prep_reagents 1. Prepare Reagents: Buffer, Enzyme, Substrates, Inhibitor Dilutions plate_setup 2. Plate Setup: Add inhibitor dilutions and enzyme to 96-well plate prep_reagents->plate_setup pre_incubation 3. Pre-incubation: Allow inhibitor-enzyme binding (10-15 min) plate_setup->pre_incubation start_reaction 4. Initiate Reaction: Add substrate/cofactor mix pre_incubation->start_reaction kinetic_read 5. Kinetic Measurement: Read absorbance at 340 nm over time start_reaction->kinetic_read data_analysis 6. Data Analysis: Calculate reaction rates, % inhibition, and IC50 kinetic_read->data_analysis

Figure 3: Experimental workflow for an in vitro DHFR inhibition assay.

Conclusion

This compound remains a critical tool in the fight against parasitic diseases due to its potent and selective inhibition of the folate synthesis pathway. Its mechanism of action, centered on the competitive inhibition of DHFR, is well-characterized. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. An understanding of these principles is essential for the continued development of novel antifolate agents and for managing the emergence of drug resistance. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in this field.

References

The Historical Development and Therapeutic Application of Pyrimethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 29, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the historical development, mechanism of action, and clinical application of pyrimethamine. Discovered in 1952 by Nobel laureate Gertrude Elion, this compound emerged from a rational drug design approach targeting parasitic folate metabolism.[1][2][3] This document details its progression from a primary antimalarial agent to a crucial component in the treatment of toxoplasmosis.[1][4] Included are summaries of key quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating its biochemical pathway and laboratory workflows. This guide serves as a technical resource for professionals in pharmacology and drug development.

Introduction: A Legacy of Rational Drug Design

This compound (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) is an antiparasitic compound developed in 1952 by Gertrude Elion at Burroughs-Wellcome (now part of GlaxoSmithKline). Its creation was a landmark in the field of pharmacology, representing one of the earliest successes of rational drug design. Elion and her colleague George Hitchings, who were awarded the 1988 Nobel Prize in Physiology or Medicine for their work, hypothesized that they could selectively target pathogenic cells by creating antimetabolites that interfere with nucleic acid synthesis. This compound was specifically designed to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the survival of protozoan parasites.

Initially introduced for the treatment of malaria in 1953, its use has evolved in response to widespread resistance in Plasmodium species. Today, it remains a cornerstone therapy for toxoplasmosis, caused by the parasite Toxoplasma gondii, particularly in immunocompromised individuals. This guide explores the key milestones, scientific underpinnings, and quantitative measures that define this compound's enduring, albeit complex, role in medicine.

Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase

This compound's therapeutic effect stems from its potent and selective inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively binding to the active site of DHFR, this compound blocks this conversion, leading to a depletion of essential precursors for cell division and growth, ultimately resulting in parasite death. The success of this compound as a therapeutic agent lies in its high affinity for the parasitic DHFR enzyme compared to the human equivalent; it inhibits the plasmodial enzyme at concentrations significantly lower than those required to inhibit mammalian enzymes. This selective toxicity minimizes harm to the host while effectively targeting the parasite.

When used to treat toxoplasmosis, this compound is often administered with a sulfonamide, such as sulfadiazine. Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase, creating a synergistic, sequential blockade that is highly effective against the parasite.

Folate_Pathway_Inhibition cluster_parasite Parasite Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA, RNA, Proteins THF->DNA One-Carbon Metabolism Sulfonamides Sulfonamides (e.g., Sulfadiazine) Sulfonamides->PABA Inhibits This compound This compound This compound->DHF Inhibits

Figure 1. Mechanism of action of this compound and Sulfonamides in the parasite folate pathway.

Quantitative Data Summary

The efficacy and application of this compound are defined by key quantitative metrics, including its inhibitory concentration against target organisms, prescribed clinical dosages, and its market price.

Table 1: In Vitro Efficacy (IC50)

The 50% inhibitory concentration (IC50) measures the amount of a drug needed to inhibit a biological process by half. It is a standard measure of a drug's potency. IC50 values for this compound can vary significantly based on the parasite strain and the presence of drug-resistance mutations.

Target OrganismStrain TypeIC50 RangeNotes
Plasmodium falciparum Susceptible11.1 - 15.4 nMAfrican clinical isolates.
Plasmodium falciparum Resistant2,030 - 9,440 nMStrains with DHFR mutations show significantly higher IC50 values.
Toxoplasma gondii Various Genotypes0.07 - 0.39 mg/LVariability observed, but not strongly correlated with specific genotypes.
Table 2: Clinical Dosage Regimens

Dosage varies significantly depending on the indication (treatment vs. prophylaxis) and the patient population (adult vs. pediatric). It is almost always co-administered with folinic acid (leucovorin) to mitigate side effects like bone marrow suppression by replenishing the host's folate stores.

IndicationPatient GroupDosage DetailsCo-administered Drugs
Toxoplasmosis Treatment Adults (≥60 kg)Loading Dose: 200 mg once. Maintenance: 75 mg once daily.Sulfadiazine (1.5 g q6h) + Leucovorin (10-25 mg daily)
Toxoplasmosis Treatment Adults (<60 kg)Loading Dose: 200 mg once. Maintenance: 50 mg once daily.Sulfadiazine (1 g q6h) + Leucovorin (10-25 mg daily)
Congenital Toxoplasmosis InfantsLoading Dose: 2 mg/kg daily for 2 days. Maintenance: 1 mg/kg daily.Sulfadiazine + Leucovorin
Malaria Prophylaxis Adults25 mg once weeklyN/A
Acute Malaria Treatment Adults50-75 mg daily for 2 daysFast-acting schizonticide (e.g., chloroquine, quinine)
Table 3: Historical Pricing of Daraprim® (this compound)

The price of this compound, sold under the brand name Daraprim, has been a subject of significant public and political debate.

Time PeriodPrice per Tablet (25 mg)Event
Pre-August 2015US$13.50Historical price under previous manufacturers.
August 2015US$750.00Turing Pharmaceuticals acquires marketing rights and implements a >5,000% price increase.
May 2018US$750.00Price remains elevated despite public outcry.
Post-February 2020VariableA generic version of this compound was approved in the U.S., leading to more varied pricing.

Key Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experimental protocols.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay quantifies the ability of an inhibitor like this compound to block the activity of purified DHFR enzyme.

Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the substrate dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). An effective inhibitor will slow the rate of this absorbance decrease.

Materials and Reagents:

  • Purified recombinant DHFR enzyme (parasitic or human)

  • NADPH stock solution (e.g., 10 mM)

  • Dihydrofolate (DHF) stock solution (e.g., 10 mM)

  • This compound stock solution (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in cold assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • Test Wells: Assay buffer, DHFR enzyme, and a specific concentration of the this compound dilution.

    • Negative Control (No Inhibitor): Assay buffer, DHFR enzyme, and an equivalent volume of DMSO.

    • Positive Control: Assay buffer, DHFR enzyme, and a known DHFR inhibitor (e.g., methotrexate).

    • Blank (No Enzyme): Assay buffer and substrates only, to control for non-enzymatic NADPH oxidation.

  • Pre-incubation: Add the enzyme and inhibitor (or DMSO) to the wells. Mix gently and incubate at room temperature for ~15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH to all wells. To initiate the reaction, add the DHF substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each this compound concentration relative to the negative control.

    • Plot percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - DHFR Enzyme - NADPH & DHF - this compound Dilutions B Dispense Reagents into 96-Well Plate A->B C Pre-incubate Enzyme with Inhibitor (15 min) B->C D Initiate Reaction by adding Substrates (NADPH, then DHF) C->D E Measure Absorbance (340 nm) Kinetically (10-20 min) D->E F Calculate Initial Reaction Velocity (V₀) E->F G Determine % Inhibition vs. Control F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Figure 2. Experimental workflow for a DHFR spectrophotometric inhibition assay.

Protocol: In Vitro Susceptibility Assay for Toxoplasma gondii

This cell-based assay determines the efficacy of this compound against live T. gondii parasites infecting a host cell monolayer.

Principle: Host cells (e.g., MRC-5 human fibroblasts) are cultured and infected with T. gondii tachyzoites. The infected cultures are then exposed to serial dilutions of this compound. The drug's efficacy is determined by measuring the reduction in parasite proliferation after a set incubation period, often using methods like ELISA to detect a parasite-specific antigen or qPCR to quantify parasite DNA.

Materials and Reagents:

  • Host cell line (e.g., MRC-5, THP-1) and appropriate culture medium.

  • Live Toxoplasma gondii tachyzoites (e.g., RH strain).

  • This compound stock solution.

  • 96-well cell culture plates.

  • Detection reagents (e.g., T. gondii-specific antibody and substrate for ELISA, or DNA extraction kit and primers for qPCR).

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and culture until they form a confluent monolayer.

  • Parasite Infection: Harvest fresh T. gondii tachyzoites and infect the host cell monolayer at a predetermined multiplicity of infection (MOI).

  • Drug Application: After allowing parasites to invade the host cells (typically 2-4 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include "no drug" controls.

  • Incubation: Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 48-72 hours).

  • Quantification of Parasite Growth:

    • ELISA Method: Lyse the cells and perform an ELISA using an antibody against a major parasite surface antigen (e.g., SAG1) to quantify parasite biomass.

    • qPCR Method: Extract total DNA from the wells and perform a quantitative PCR using primers specific for a T. gondii gene to quantify the number of parasite genomes.

  • Data Analysis:

    • Normalize the signal from treated wells to the "no drug" control wells.

    • Calculate the percent inhibition of parasite growth for each drug concentration.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound stands as a testament to the power of mechanism-based drug discovery. Born from the pioneering work of Elion and Hitchings, its journey from a frontline antimalarial to a specialized treatment for toxoplasmosis highlights key themes in pharmacology: the critical importance of selective toxicity, the inevitable challenge of drug resistance, and the complex socioeconomic factors that can influence access to essential medicines. While resistance has limited its use for malaria, its synergistic action with sulfonamides ensures its continued relevance in combating other protozoan infections. The experimental frameworks used to characterize its function, from enzymatic assays to cell-based screens, remain fundamental tools in the ongoing search for new and more effective antiparasitic agents.

References

Methodological & Application

Application Note and Protocol: In Vitro Assay for Pyrimethamine Susceptibility Testing in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimethamine is an antimalarial drug that functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of Plasmodium. This pathway is critical for the synthesis of nucleic acids, and its disruption prevents parasite replication. The emergence and spread of this compound-resistant P. falciparum strains have compromised its efficacy, making routine surveillance of parasite susceptibility crucial for malaria control programs and drug discovery efforts.

This document provides a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound using the widely adopted SYBR Green I-based fluorescence assay. This method offers a sensitive, high-throughput, and non-radioactive alternative to traditional microscopic and radioisotopic assays by quantifying parasite proliferation through the measurement of nucleic acid content.

Principle of the Assay

The SYBR Green I assay measures the proliferation of P. falciparum in vitro. The parasite culture is exposed to serial dilutions of this compound for a 72-hour incubation period. At the end of the incubation, red blood cells are lysed, and SYBR Green I, a fluorescent dye that intercalates with double-stranded DNA, is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, which serves as a proxy for parasite growth. By comparing the fluorescence in drug-treated wells to that in drug-free control wells, a dose-response curve is generated, and the 50% inhibitory concentration (IC50) is calculated. For slow-acting drugs like this compound, a 72-hour incubation is necessary to allow for their effect on parasite development.[1][2]

Materials and Reagents

3.1 Parasite and Cell Cultures

  • Plasmodium falciparum strains (e.g., 3D7 - this compound-sensitive, Dd2 - this compound-resistant)

  • Human erythrocytes (blood group O+), washed

  • Asynchronous P. falciparum culture at 3-5% parasitemia

3.2 Media and Solutions

  • Complete Culture Medium (LPLF Medium): RPMI 1640 medium specifically lacking para-aminobenzoic acid (PABA) and folic acid, supplemented with:

    • 25 mM HEPES

    • 2 mM L-Glutamine

    • 50 µg/mL Hypoxanthine

    • 0.5% (w/v) Albumax I or 10% (v/v) heat-inactivated human serum

    • 20 µg/mL Gentamicin

  • Wash Medium: Incomplete RPMI 1640

  • 5% (w/v) Sorbitol solution (for synchronization)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1.6% (v/v) Triton X-100, 0.016% (w/v) Saponin.[3]

  • SYBR Green I Dye Solution: SYBR Green I (10,000x stock in DMSO) diluted 1:500 in lysis buffer to make a 20x working solution.

3.3 Drug and Consumables

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, black, 96-well flat-bottom microplates

  • Gas mixture for culture: 5% CO₂, 3-5% O₂, and balanced N₂[4]

3.4 Equipment

  • Humidified incubator at 37°C

  • Laminar flow biological safety cabinet

  • Centrifuge

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm[3]

  • Microscope for parasitemia determination

  • Multichannel pipette

Experimental Protocol

4.1 Preparation of Parasite Culture

  • Synchronization: Synchronize the asynchronous P. falciparum culture to the ring stage using 5% sorbitol treatment. This ensures a uniform starting parasite stage for the assay.

  • Culture Adjustment: After synchronization, culture the parasites for one cycle until they reach the early ring stage again (0-3 hours post-invasion).

  • Assay Suspension: Prepare the final parasite suspension for the assay in LPLF Complete Culture Medium with a starting parasitemia of 0.5% and a final hematocrit of 2%.

4.2 Preparation of Drug Plates

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in LPLF Complete Culture Medium to create a range of concentrations. A typical 2-fold dilution series might range from 2000 nM down to ~1 nM.

  • Plate Predosing: Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate. Include drug-free wells (medium only) as a positive control for parasite growth and wells with uninfected erythrocytes as a background control.

4.3 Assay Procedure

  • Initiation: Add 200 µL of the prepared parasite suspension (0.5% parasitemia, 2% hematocrit) to each well of the predosed 96-well plate.

  • Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours. The long incubation period is crucial for this compound, which primarily acts on later stages of parasite development.

  • Termination: After 72 hours, terminate the assay by sealing the plate and freezing it at -20°C or -80°C. This step lyses the erythrocytes and halts parasite growth.

4.4 Lysis and Staining

  • Thawing: Thaw the frozen plate at room temperature.

  • Staining: Add 25 µL of the 20x SYBR Green I working solution (prepared in lysis buffer) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

4.5 Data Acquisition

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis

  • Background Subtraction: Average the fluorescence values from the wells containing uninfected erythrocytes and subtract this background value from all other wells.

  • Growth Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (RFU of Treated Well / RFU of Drug-Free Control Well) * 100 ] (where RFU is Relative Fluorescence Units)

  • IC50 Determination: Plot the % Inhibition against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound susceptibility assay.

ParameterValueReference
Parasite Stage Synchronized Rings (0-3h)
Initial Parasitemia 0.5%
Final Hematocrit 2%-
Culture Medium LPLF RPMI 1640 + 0.5% Albumax I
Plate Format 96-well, black, flat-bottom-
Assay Volume 225 µL-
This compound Conc. Range ~1 nM to 2000 nM (or higher for resistant strains)
Incubation Time 72 hours
Incubation Conditions 37°C, 5% CO₂, 3-5% O₂
Lysis Buffer Components Tris, EDTA, Saponin, Triton X-100
SYBR Green I Incubation 1-2 hours at Room Temperature, in dark
Fluorescence Excitation ~485 nm
Fluorescence Emission ~530 nm

Visualizations

Experimental Workflow Diagram

Pyrimethamine_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis p1 Synchronize P. falciparum Culture to Ring Stage p3 Pre-dose 96-well Plate with Drug Dilutions p1->p3 p2 Prepare Serial Dilutions of this compound p2->p3 a1 Add Parasite Suspension (0.5% Parasitemia, 2% Hct) p3->a1 a2 Incubate for 72 hours (37°C, Gas Mixture) a1->a2 a3 Terminate Assay by Freezing a2->a3 r1 Thaw Plate and Add Lysis Buffer + SYBR Green I a3->r1 r2 Incubate 1-2 hours in the Dark r1->r2 r3 Read Fluorescence (Ex: 485nm, Em: 530nm) r2->r3 d1 Calculate % Inhibition vs. Drug-Free Control r3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value (Non-linear Regression) d2->d3 end end d3->end Final Result

Caption: Workflow for the SYBR Green I-based this compound susceptibility assay.

References

Application Notes and Protocols: Utilizing Pyrimethamine in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethamine, an FDA-approved antiparasitic drug, has garnered significant interest in oncology research for its potent anticancer properties. Primarily known as a dihydrofolate reductase (DHFR) inhibitor, this compound disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation.[1] Recent studies have further elucidated its multimodal mechanism of action, including the inhibition of the STAT3 signaling pathway, a key regulator of tumor progression.[2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in cancer cell line proliferation assays, offering a valuable resource for researchers investigating novel cancer therapeutics.

Mechanism of Action

This compound exerts its anticancer effects through several key mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR): As a primary mechanism, this compound competitively inhibits DHFR, an essential enzyme for regenerating tetrahydrofolic acid from dihydrofolate. This blockade of the folate pathway disrupts the synthesis of nucleotides, thereby impeding DNA replication and inhibiting the proliferation of rapidly dividing cancer cells.

  • Inhibition of STAT3 Signaling: this compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) transcriptional activity. It can achieve this downstream of STAT3 phosphorylation, nuclear translocation, and DNA binding. The inhibition of STAT3, a transcription factor often constitutively activated in cancer, leads to the downregulation of genes involved in proliferation, survival, and angiogenesis.

  • Induction of Mitophagy and Apoptosis: In some cancer types, such as ovarian cancer, this compound has been shown to induce lethal mitophagy by activating the p38/JNK/ERK signaling pathway. It can also trigger apoptosis through caspase-dependent pathways in various cancer cells.

  • Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, particularly in the S phase, in cancer cell lines such as prostate and colorectal cancer.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on cancer cell proliferation.

pyrimethamine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 activates This compound This compound DHFR DHFR This compound->DHFR inhibits This compound->STAT3 inhibits p38/JNK/ERK p38/JNK/ERK This compound->p38/JNK/ERK activates Folate Metabolism Folate Metabolism DHFR->Folate Metabolism required for Gene Expression Gene Expression STAT3->Gene Expression regulates Mitophagy Mitophagy p38/JNK/ERK->Mitophagy induces DNA Synthesis DNA Synthesis Folate Metabolism->DNA Synthesis inhibition Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

This compound's multifaceted mechanism of action.

experimental_workflow Cell_Culture Cancer Cell Line Culture Pyrimethamine_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Pyrimethamine_Treatment Proliferation_Assay Proliferation/Viability Assays Pyrimethamine_Treatment->Proliferation_Assay MTT MTT Assay Proliferation_Assay->MTT BrdU BrdU Assay Proliferation_Assay->BrdU Colony_Formation Colony Formation Assay Proliferation_Assay->Colony_Formation Data_Analysis Data Analysis (IC50 Calculation) MTT->Data_Analysis BrdU->Data_Analysis Colony_Formation->Data_Analysis

General workflow for proliferation assays.

Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound across different cancer cell lines.

Cancer TypeCell LineIC50 (µM)Assay DurationReference
Ovarian CancerSKOV3~4048h
Ovarian CancerA2780~3048h
Ovarian CancerOVCAR8~6048h
Ovarian CancerES2~2048h
Lung Cancer (NSCLC)NCI-H46098.17 (24h), 64.31 (48h), 37.60 (72h)24-72h
Lung Cancer (NSCLC)A54983.37 (24h), 40.57 (48h), 28.07 (72h)24-72h
Lung CancerH4600.01Not Specified
Lung CancerA5490.73Not Specified
Lung CancerHCC-135914.3Not Specified
Lung CancerHCC-36622.3Not Specified
Lung CancerH2087>100Not Specified
Prostate CancerDU145Not SpecifiedNot Specified
Prostate CancerPC3Not SpecifiedNot Specified
Colorectal CancerHCT1160.472h
Colorectal CancerDLD112.372h
Colorectal CancerRKO10.072h
Colorectal CancerSW4804.472h
Colorectal CancerHT295.072h
Esophageal Squamous Cell CarcinomaKYSE700.23Not Specified

Experimental Protocols

Detailed methodologies for key proliferation assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation with Drug: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

BrdU (Bromodeoxyuridine) Cell Proliferation Assay

This immunoassay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody-HRP conjugate

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The incubation time will depend on the cell division rate.

  • Fixation and Denaturation: Remove the labeling solution and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to grow into a colony, thereby testing its long-term survival and proliferative capacity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well or 12-well plates

  • Trypsin-EDTA

  • Fixing solution (e.g., paraformaldehyde)

  • Staining solution (e.g., crystal violet)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.

  • Drug Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.

  • Fixation: Gently wash the colonies with PBS and fix them with a fixing solution for about 15-20 minutes.

  • Staining: Stain the colonies with a staining solution (e.g., 0.5% crystal violet) for 10-30 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Conclusion

This compound presents a promising avenue for cancer therapy due to its well-characterized inhibitory effects on DHFR and STAT3, as well as other critical cancer-related pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the antiproliferative effects of this compound in various cancer cell lines. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Xenograft Models in Testing Pyrimethamine's Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimethamine, an FDA-approved antimalarial drug, has demonstrated significant anti-tumor activity across a variety of cancer types.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[3][4][5] This inhibition disrupts folate metabolism, thereby impeding the proliferation of rapidly dividing cancer cells. Beyond its effect on DHFR, this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including STAT3, p38 MAPK, and NF-κB. Xenograft models provide a robust in vivo platform to evaluate the therapeutic potential of this compound, allowing for the assessment of its impact on tumor growth, metastasis, and underlying molecular mechanisms.

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to test the anti-tumor effects of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineMouse StrainThis compound DoseTreatment DurationTumor Volume Reduction vs. ControlReference
Lewis Lung CancerLLCC57BL/6JNot SpecifiedNot SpecifiedSignificant suppression
Prostate CancerPC3Nude MiceNot Specified28 daysSignificant suppression
Non-Small Cell Lung CancerA549Nude MiceNot SpecifiedNot SpecifiedEffective inhibition
Ovarian CancerA2780Nude Mice15 mg/kg30 daysSignificant suppression
Colorectal CancerCT26Not Specified60 mg/kg/dayNot SpecifiedSignificant suppression
Breast CancerTM40D-MBBTBM MiceNot SpecifiedNot SpecifiedSignificant reduction
Breast CancerTUBOBALB-NeuT MiceNot SpecifiedNot SpecifiedSignificant reduction

Table 2: In Vitro Inhibitory Effects of this compound

Cancer TypeCell LineParameterValueReference
Ovarian CancerSKOV3IC5020-60 µM
Ovarian CancerA2780IC5020-60 µM
Ovarian CancerOVCAR8IC5020-60 µM
Ovarian CancerES2IC5020-60 µM
Prostate CancerDU145IC50Not Specified
Prostate CancerPC3IC50Not Specified
Lung CancerNCI-H460DHFR Activity InhibitionSignificant
Various CancersMCF-7, NCI-H460, NCI-H446Inhibition Rate (50 µmol/L)Varied

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Pyrimethamine_Signaling_Pathways cluster_this compound This compound cluster_targets Direct Targets cluster_downstream Downstream Effects This compound This compound DHFR DHFR This compound->DHFR STAT3 STAT3 This compound->STAT3 p38_MAPK p38 MAPK This compound->p38_MAPK DNA_Synthesis DNA Synthesis (Inhibited) DHFR->DNA_Synthesis Proliferation Cell Proliferation (Inhibited) STAT3->Proliferation Metastasis Metastasis (Inhibited) STAT3->Metastasis Apoptosis Apoptosis (Induced) p38_MAPK->Apoptosis NF_kB NF-κB Pathway (Inhibited) p38_MAPK->NF_kB JNK_ERK JNK/ERK Pathway (Activated) p38_MAPK->JNK_ERK DNA_Synthesis->Proliferation Mitophagy Lethal Mitophagy (Induced) NF_kB->Proliferation JNK_ERK->Mitophagy

Experimental Workflow for Xenograft Studies

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., PC3, A549, LLC) start->cell_culture inoculation 2. Subcutaneous Inoculation of Cells into Mice cell_culture->inoculation tumor_growth 3. Tumor Growth to Palpable Size inoculation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitoring of Tumor Volume and Body Weight treatment->monitoring euthanasia 7. Euthanasia and Tumor Excision monitoring->euthanasia analysis 8. Downstream Analysis (IHC, Western Blot, etc.) euthanasia->analysis end End analysis->end

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model

Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., PC3, A549, LLC)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Immunocompromised mice (e.g., nude mice, C57BL/6J)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 6 x 10^6 cells/100 µL). Keep cells on ice.

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Ensure proper handling and sterile conditions throughout the procedure.

  • Cell Inoculation:

    • Gently restrain the mouse.

    • Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

Protocol 2: In Vivo Drug Administration and Efficacy Evaluation

Objective: To administer this compound to tumor-bearing mice and evaluate its effect on tumor growth.

Materials:

  • Tumor-bearing mice from Protocol 1

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Gavage needles or appropriate injection supplies

Procedure:

  • Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=8 per group is common).

  • Drug Preparation: Prepare this compound solution at the desired concentration in the appropriate vehicle.

  • Drug Administration:

    • Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). Dosing will vary based on the cancer model.

    • Administer the vehicle to the control group using the same route and volume.

    • Continue treatment for the specified duration (e.g., 28-30 days).

  • Data Collection:

    • Continue to measure tumor volume and body weight throughout the treatment period.

  • Endpoint:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and photograph them.

    • Collect tumors and other relevant tissues (e.g., lungs for metastasis studies) for further analysis.

Protocol 3: Immunohistochemical Analysis of Tumor Tissues

Objective: To analyze the expression of relevant protein markers in tumor tissues to elucidate the mechanism of this compound's action.

Materials:

  • Excised tumor tissues

  • Formalin or other fixatives

  • Paraffin

  • Microtome

  • Primary antibodies (e.g., against Ki67, CD8, E-cadherin, Vimentin, MMP2, MMP9)

  • Secondary antibodies

  • DAB substrate kit

  • Microscope

Procedure:

  • Tissue Processing:

    • Fix the excised tumors in 10% formalin.

    • Embed the fixed tissues in paraffin.

  • Sectioning: Cut thin sections (e.g., 4 µm) of the paraffin-embedded tissues using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate and mount the sections.

    • Capture images using a microscope.

    • Quantify the staining intensity and the percentage of positive cells.

Protocol 4: Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of proteins in key signaling pathways.

Materials:

  • Tumor tissue lysates or cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against p38, p-p38, p65, Bcl-2, Caspase-3)

  • Secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tumor tissues or lyse cells in RIPA buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software. Normalize to a loading control like GAPDH.

References

Pyrimethamine Treatment Protocols for Experimental Autoimmune Diseases: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethamine, an established anti-parasitic drug, is gaining attention for its potential immunomodulatory and anti-inflammatory properties. Its mechanism of action, which includes the inhibition of dihydrofolate reductase (DHFR) and Signal Transducer and Activator of Transcription 3 (STAT3), makes it a candidate for repositioning in the treatment of autoimmune diseases. This document provides detailed application notes and protocols for the use of this compound in a preclinical model of rheumatoid arthritis, specifically Collagen-Induced Arthritis (CIA). The information is based on published research and is intended to guide the design and execution of similar experimental studies.

Data Presentation

The following tables summarize the treatment protocol and key outcome measures from a study by Saadat et al. (2005) investigating the efficacy of this compound in a rat model of Collagen-Induced Arthritis (CIA).[1] It is important to note that while the study reported significant reductions in disease parameters, the specific quantitative values for treatment groups were not available in the accessed literature. The tables are therefore presented with qualitative descriptions of the results.

Table 1: this compound Treatment Protocol in Rat Collagen-Induced Arthritis (CIA) Model

ParameterDescription
Animal Model Lewis Rats
Disease Induction Collagen-Induced Arthritis (CIA)
Treatment Group This compound (PYR)
Control Groups Untreated CIA rats, Methotrexate (MTX) treated CIA rats
Route of Administration Intraperitoneal (i.p.) injection
Treatment Initiation Day 25 post-immunization
Treatment Duration 10 days (until day 35)
Dosage Specific dosage not available in the abstract. General toxicity studies in rats have used oral doses ranging from 6.25 to 50 mg/kg/day.[2]

Table 2: Summary of this compound's Therapeutic Effects in Rat CIA Model

Outcome MeasureMethodResult with this compound Treatment
Paw Edema Clinical scoringSignificant reduction in paw edema compared to untreated rats.[1]
Anti-Type II Collagen (CII) Antibody Response ELISASignificant decrease in anti-CII antibody levels compared to untreated rats.[1]
Nitric Oxide (NO) Formation Griess AssaySignificant reduction in nitric oxide formation compared to untreated controls.[1]
Joint Inflammation Histopathological assessmentReduced inflammatory cell infiltrate in the joints.
Tissue Edema and Bone Erosion Histopathological and radiographic assessmentMarkedly reduced tissue edema and bone erosion in the paws.
Biocompatibility Cytotoxicity analysisGreater tolerability compared with methotrexate.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Lewis Rats

Objective: To induce an experimental model of rheumatoid arthritis.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • 0.1 M acetic acid

  • Syringes and needles (26-gauge)

Procedure:

  • Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and Complete Freund's Adjuvant (CFA). Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7 or 21): Prepare a fresh collagen emulsion. Administer a booster injection of 0.1 mL of the emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis: Beginning 10 days after the booster injection, visually inspect the paws daily for signs of arthritis (erythema and swelling).

  • Clinical Scoring of Arthritis: Score the severity of arthritis for each paw on a scale of 0-4:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum score per rat is 16. Treatment is typically initiated when a clinical score of 4-6 is reached.

Measurement of Anti-Type II Collagen Antibodies (ELISA)

Objective: To quantify the levels of circulating antibodies against type II collagen.

Materials:

  • 96-well ELISA plates

  • Bovine type II collagen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Rat serum samples

  • HRP-conjugated anti-rat IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of type II collagen solution (5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted rat serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-rat IgG secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Measurement of Nitric Oxide (Griess Assay)

Objective: To determine the concentration of nitrite, a stable metabolite of nitric oxide, in biological samples (e.g., serum or culture supernatant).

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Collect serum or cell culture supernatant. If necessary, centrifuge the samples to remove any particulate matter.

  • Standard Curve: Prepare a series of nitrite standards of known concentrations.

  • Assay:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Reading: Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Histopathological Assessment of Arthritis

Objective: To evaluate the extent of inflammation, cartilage destruction, and bone erosion in the joints.

Materials:

  • Rat paws/joints

  • Formalin (10% neutral buffered)

  • Decalcifying solution

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O stain

  • Microscope

Procedure:

  • Tissue Processing:

    • Dissect the paws/joints and fix them in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify the tissues in a suitable decalcifying solution until the bones are soft.

    • Process the tissues through a series of alcohol and xylene washes and embed them in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Stain sections with H&E to visualize inflammatory cell infiltration, synovial hyperplasia, and pannus formation.

    • Stain sections with Safranin O to assess cartilage damage (loss of proteoglycans).

  • Scoring: Score the histological sections for the following parameters on a scale of 0-3 or 0-4:

    • Inflammation: (0=none, 1=mild, 2=moderate, 3=severe) based on the number of infiltrating inflammatory cells.

    • Pannus formation: (0=none, 1=mild, 2=moderate, 3=severe) based on the extent of synovial tissue invasion into the cartilage.

    • Cartilage destruction: (0=none, 1=mild, 2=moderate, 3=severe) based on the loss of Safranin O staining and structural damage.

    • Bone erosion: (0=none, 1=mild, 2=moderate, 3=severe) based on the extent of bone resorption at the cartilage-bone interface.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in Autoimmunity

This compound's therapeutic effects in experimental autoimmune diseases are thought to be mediated through its inhibition of the JAK/STAT signaling pathway, particularly STAT3. In rheumatoid arthritis, pro-inflammatory cytokines such as IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate STAT3. Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell proliferation, and survival. By inhibiting STAT3, this compound can potentially dampen this pro-inflammatory cascade.

Pyrimethamine_Mechanism_of_Action Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->STAT3_active Inhibition

Caption: this compound inhibits the activation of STAT3, a key transcription factor in inflammatory signaling.

Experimental Workflow for Evaluating this compound in CIA

The following diagram outlines the key steps in an experimental workflow to assess the efficacy of this compound in the collagen-induced arthritis model.

Experimental_Workflow Start Start Induction Induce CIA in Lewis Rats (Collagen Immunization) Start->Induction Development Arthritis Development (Monitor Clinical Score) Induction->Development Treatment Initiate this compound Treatment (i.p. injections) Development->Treatment Monitoring Monitor Disease Progression (Clinical Score, Paw Edema) Treatment->Monitoring Endpoint Endpoint Assessment (Day 35) Monitoring->Endpoint Analysis Analysis: - Anti-CII Antibodies (ELISA) - Nitric Oxide (Griess Assay) - Histopathology Endpoint->Analysis Results Results and Interpretation Analysis->Results

Caption: Workflow for testing this compound's efficacy in a rat model of collagen-induced arthritis.

References

Application Notes and Protocols for the Use of Pyrimethamine in Studies of Congenital Toxoplasmosis Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrimethamine in preclinical and clinical research focused on preventing the vertical transmission of Toxoplasma gondii, the causative agent of congenital toxoplasmosis. This document outlines the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, and provides detailed experimental protocols for relevant assays.

Introduction

Congenital toxoplasmosis can lead to severe neurological and ocular damage in the fetus. This compound, often used in combination with sulfadiazine, is a cornerstone of treatment aimed at preventing mother-to-child transmission of T. gondii. This document serves as a resource for researchers designing and conducting studies to evaluate the efficacy and mechanisms of this compound-based therapies.

Mechanism of Action

This compound is a folic acid antagonist that selectively inhibits the dihydrofolate reductase (DHFR) enzyme of protozoa, including Toxoplasma gondii.[1][2] This inhibition is significantly more potent against the parasite's DHFR than the mammalian host's enzyme.[3] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2]

By blocking this pathway, this compound disrupts DNA synthesis and cell division in T. gondii, ultimately leading to parasite death. The synergistic effect of combining this compound with a sulfonamide, such as sulfadiazine, which inhibits an earlier enzyme in the folate synthesis pathway (dihydropteroate synthase), results in a more potent antiparasitic effect.

cluster_folate_pathway Toxoplasma gondii Folate Synthesis Pathway cluster_drugs Drug Intervention Pteridine Precursor Pteridine Precursor Dihydropteroate Dihydropteroate Pteridine Precursor->Dihydropteroate Dihydropteroate Synthase p-Aminobenzoic Acid p-Aminobenzoic Acid p-Aminobenzoic Acid->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA, RNA, Amino Acids DNA, RNA, Amino Acids Tetrahydrofolate->DNA, RNA, Amino Acids Sulfadiazine Sulfadiazine Sulfadiazine->Dihydropteroate Inhibits This compound This compound This compound->Tetrahydrofolate Inhibits

Mechanism of action of this compound and sulfadiazine.

Quantitative Data from Key Studies

The efficacy of this compound in preventing congenital toxoplasmosis has been evaluated in both clinical and preclinical studies.

Clinical Studies

A randomized clinical trial (NCT01189448) compared the efficacy of this compound plus sulfadiazine versus spiramycin in preventing mother-to-child transmission of T. gondii following maternal seroconversion. Additionally, a systematic review and meta-analysis provided broader data on the effectiveness of various treatment regimens.

Parameter This compound + Sulfadiazine Group Spiramycin Group Untreated Group Reference
Mother-to-Child Transmission Rate (NCT01189448) 18.5% (12/65)30% (18/60)N/A
Positive T. gondii PCR in Amniotic Fluid (NCT01189448) 10.4% (7/67)20.3% (13/64)N/A
Fetal Cerebral Ultrasound Anomalies (NCT01189448) 0% (0/73)8.6% (6/70)N/A
Vertical Transmission Risk (Meta-analysis) RR: 0.22RR: 0.54Baseline
Infection Rate in Newborns of Treated vs. Untreated Mothers (Meta-analysis) 18% (of 8600)N/A58% (of 1586)
Preclinical Studies

Studies in animal models, such as rhesus monkeys, have provided further evidence of the efficacy of this compound and sulfadiazine in preventing congenital transmission.

Animal Model Treatment Regimen Outcome Reference
Rhesus Monkeys This compound (1 mg/kg/day) + Sulfadiazine (50 mg/kg/day) + Folinic Acid (3.5 mg/week)Parasite became undetectable in amniotic fluid 10-13 days after starting treatment. T. gondii was not found in the neonates at birth. In the untreated control group, the parasite was present at birth in 3 out of 4 fetuses.

Experimental Protocols

Clinical Trial Workflow for Evaluating this compound Efficacy

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in preventing congenital toxoplasmosis.

Pregnant women with\nseroconversion for\nToxoplasmosis Pregnant women with seroconversion for Toxoplasmosis Inclusion/Exclusion Criteria\n(e.g., >14 weeks gestation) Inclusion/Exclusion Criteria (e.g., >14 weeks gestation) Pregnant women with\nseroconversion for\nToxoplasmosis->Inclusion/Exclusion Criteria\n(e.g., >14 weeks gestation) Randomization Randomization Inclusion/Exclusion Criteria\n(e.g., >14 weeks gestation)->Randomization This compound + Sulfadiazine\n+ Folinic Acid This compound + Sulfadiazine + Folinic Acid Randomization->this compound + Sulfadiazine\n+ Folinic Acid Arm 1 Spiramycin Spiramycin Randomization->Spiramycin Arm 2 Amniocentesis at\n>18 weeks gestation Amniocentesis at >18 weeks gestation This compound + Sulfadiazine\n+ Folinic Acid->Amniocentesis at\n>18 weeks gestation Spiramycin->Amniocentesis at\n>18 weeks gestation PCR for T. gondii\nin amniotic fluid PCR for T. gondii in amniotic fluid Amniocentesis at\n>18 weeks gestation->PCR for T. gondii\nin amniotic fluid Follow-up of mother\nand neonate Follow-up of mother and neonate PCR for T. gondii\nin amniotic fluid->Follow-up of mother\nand neonate Assessment of congenital\ninfection at birth\n(Serology, Clinical Signs) Assessment of congenital infection at birth (Serology, Clinical Signs) Follow-up of mother\nand neonate->Assessment of congenital\ninfection at birth\n(Serology, Clinical Signs)

Clinical trial workflow for this compound studies.

Protocol for a Randomized Clinical Trial (based on NCT01189448):

  • Patient Recruitment: Pregnant women with documented toxoplasmosis seroconversion after 14 weeks of gestation are eligible.

  • Randomization: Participants are randomly assigned to one of two treatment arms.

  • Treatment Arms:

    • Arm 1: this compound (50 mg once daily) + Sulfadiazine (1g three times daily) + Folinic Acid (50 mg once a week).

    • Arm 2 (Control): Spiramycin (1g three times daily).

  • Prenatal Diagnosis: Amniocentesis is offered after 18 weeks of gestation to test for T. gondii DNA by PCR.

  • Follow-up: Monthly fetal ultrasounds are performed. Mothers and neonates are monitored for clinical and biological tolerance to the treatment.

  • Primary Outcome: The rate of mother-to-child transmission, as determined by PCR on amniotic fluid and/or the presence of specific antibodies in the neonate.

Preclinical Animal Study Workflow

The following diagram illustrates a typical workflow for an animal study evaluating this compound's efficacy.

Pregnant Rhesus Monkeys Pregnant Rhesus Monkeys Infection with T. gondii\n(e.g., Day 90 of pregnancy) Infection with T. gondii (e.g., Day 90 of pregnancy) Pregnant Rhesus Monkeys->Infection with T. gondii\n(e.g., Day 90 of pregnancy) Diagnosis of Fetal Infection\n(PCR on amniotic fluid) Diagnosis of Fetal Infection (PCR on amniotic fluid) Infection with T. gondii\n(e.g., Day 90 of pregnancy)->Diagnosis of Fetal Infection\n(PCR on amniotic fluid) Randomization Randomization Diagnosis of Fetal Infection\n(PCR on amniotic fluid)->Randomization Treatment Group:\nthis compound + Sulfadiazine\n+ Folinic Acid Treatment Group: This compound + Sulfadiazine + Folinic Acid Randomization->Treatment Group:\nthis compound + Sulfadiazine\n+ Folinic Acid Control Group:\n(Untreated) Control Group: (Untreated) Randomization->Control Group:\n(Untreated) Follow-up Amniotic Fluid\nSampling for PCR Follow-up Amniotic Fluid Sampling for PCR Treatment Group:\nthis compound + Sulfadiazine\n+ Folinic Acid->Follow-up Amniotic Fluid\nSampling for PCR Control Group:\n(Untreated)->Follow-up Amniotic Fluid\nSampling for PCR Assessment of Neonate\nat Birth Assessment of Neonate at Birth Follow-up Amniotic Fluid\nSampling for PCR->Assessment of Neonate\nat Birth Quantification of\nParasite Load Quantification of Parasite Load Assessment of Neonate\nat Birth->Quantification of\nParasite Load

Preclinical animal study workflow.

Protocol for a Rhesus Monkey Study:

  • Animal Model: Pregnant rhesus monkeys.

  • Infection: Intravenous infection with T. gondii at day 90 of pregnancy.

  • Diagnosis: Antenatal diagnosis of fetal infection via PCR on amniotic fluid.

  • Treatment: Upon confirmation of fetal infection, treatment is initiated with this compound (1 mg/kg/day, orally) and sulfadiazine (50 mg/kg/day, orally), supplemented with folinic acid (3.5 mg once a week).

  • Monitoring: Serial amniotic fluid samples are collected to monitor parasite presence by PCR.

  • Outcome: The presence or absence of T. gondii in the neonate at birth is determined.

Protocol for T. gondii DNA Detection in Amniotic Fluid by PCR

Principle: This method is used to detect the presence of T. gondii DNA in amniotic fluid, indicating fetal infection.

Materials:

  • Amniotic fluid sample

  • DNA extraction kit

  • PCR primers and probe targeting a T. gondii-specific gene (e.g., B1 gene or the 529-bp repeat element)

  • PCR master mix

  • Real-time PCR instrument

Procedure:

  • Sample Preparation: Centrifuge the amniotic fluid to pellet cells and parasites.

  • DNA Extraction: Extract total DNA from the pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the extracted DNA, primers, probe, and PCR master mix.

    • Perform real-time PCR using an appropriate thermal cycling protocol.

  • Data Analysis: A positive signal indicates the presence of T. gondii DNA. For quantitative PCR, a standard curve can be used to determine the parasite load.

Protocol for Anti-Toxoplasma IgG Antibody Detection by ELISA

Principle: This assay detects the presence of IgG antibodies against T. gondii in serum, which can indicate a past or recent infection.

Materials:

  • Serum sample

  • Microtiter plate coated with T. gondii antigens

  • Enzyme-conjugated anti-human IgG antibody

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Incubation: Dilute serum samples and add them to the antigen-coated wells. Incubate to allow anti-Toxoplasma IgG to bind to the antigens.

  • Washing: Wash the plate to remove unbound antibodies.

  • Conjugate Incubation: Add the enzyme-conjugated anti-human IgG antibody to the wells and incubate. This will bind to any captured anti-Toxoplasma IgG.

  • Washing: Wash the plate to remove unbound conjugate.

  • Substrate Reaction: Add the substrate solution to the wells. The enzyme on the conjugate will convert the substrate, producing a color change.

  • Stopping the Reaction: Add the stop solution to halt the reaction.

  • Reading: Measure the absorbance of each well using a microplate reader. The intensity of the color is proportional to the amount of anti-Toxoplasma IgG in the sample.

Protocol for Quantification of T. gondii Brain Cysts in Mice

Principle: This method is used to assess the parasite burden in the brain of chronically infected mice, a key endpoint in many preclinical efficacy studies.

Materials:

  • Mouse brain tissue

  • Buffered saline (pH 7.2)

  • Teflon homogenizer

  • Hemocytometer or other counting chamber

  • Microscope

Procedure:

  • Brain Homogenization: Harvest the mouse brain and homogenize it in a known volume of buffered saline using a Teflon homogenizer.

  • Sample Preparation: Take a small, fixed volume (e.g., 10 µl) of the brain homogenate.

  • Cyst Counting:

    • Load the homogenate onto a hemocytometer.

    • Using a microscope at 400x magnification, count the number of T. gondii cysts in a defined area.

    • Repeat the count for several fields to obtain an average.

  • Calculation of Total Brain Cyst Burden: The total number of cysts in the brain can be estimated based on the average count per unit volume and the total volume of the brain homogenate.

Conclusion

This compound, particularly in combination with sulfadiazine, remains a critical therapeutic agent in the management of toxoplasmosis and the prevention of congenital transmission. The quantitative data and experimental protocols provided in these application notes are intended to support the design and execution of robust preclinical and clinical studies aimed at further optimizing treatment strategies for this important parasitic infection.

References

Application Notes and Protocols: Immunohistochemical Assessment of Pyrimethamine's Effect on Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethamine, an FDA-approved drug for treating malaria and toxoplasmosis, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Its mechanism of interfering with folate metabolism, essential for DNA synthesis, has led to its investigation as a repurposed anti-cancer agent.[2][3] Emerging studies indicate that this compound exhibits antitumor activity across various cancers, including prostate, colorectal, lung, and ovarian cancer, by modulating several key signaling pathways.[4]

Immunohistochemistry (IHC) is an invaluable technique for evaluating the in-situ effects of therapeutic agents on tumor tissue. It provides crucial spatial information on protein expression, localization, and modification within the tumor microenvironment, which is often lost in lysate-based assays like western blotting. This document provides detailed protocols and application notes for using IHC to assess the cellular and molecular impact of this compound on tumor tissues, focusing on key biomarkers related to its mechanism of action.

This compound's Antitumor Mechanisms and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms. While its primary target is DHFR, leading to the disruption of DNA synthesis and cell cycle arrest, it also modulates critical signaling cascades involved in cell survival, proliferation, and apoptosis.

Key Signaling Pathways Modulated by this compound:

  • DHFR Inhibition: As a competitive inhibitor of dihydrofolate reductase, this compound blocks the regeneration of tetrahydrofolic acid, a cofactor required for DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.

  • p38 MAPK Pathway: In several cancers, including prostate, colorectal, and ovarian, this compound has been shown to activate or inhibit the p38 MAPK pathway, leading to downstream effects on cell cycle, apoptosis, and senescence.

  • STAT3 Pathway: this compound can act as a STAT3 inhibitor, suppressing the growth and invasion of cancer cells, such as in breast cancer.

  • NF-κB Pathway: In prostate cancer, this compound has been observed to suppress tumor growth by inhibiting the p38-NF-κB axis.

  • JNK/ERK Pathway: Studies in ovarian cancer suggest that this compound induces lethal mitophagy by activating the p38/JNK/ERK signaling pathway.

Below are diagrams illustrating the key signaling pathways affected by this compound.

G cluster_this compound This compound Action cluster_pathway p38/NF-κB Signaling This compound This compound p38 p38 MAPK This compound->p38 inhibits p_p38 p-p38 p38->p_p38 phosphorylation p65 p65/NF-κB p_p38->p65 activates p_p65 p-p65 p65->p_p65 phosphorylation Proliferation Tumor Proliferation & Survival p_p65->Proliferation promotes G cluster_this compound This compound Action cluster_pathway p38/p53 Signaling This compound This compound p38 p38 MAPK This compound->p38 activates p53 p53 p38->p53 activates Senescence Cellular Senescence p53->Senescence induces Growth Cell Growth Senescence->Growth inhibits G cluster_this compound This compound Action cluster_pathway STAT3 Signaling This compound This compound STAT3 STAT3 This compound->STAT3 inhibits p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylation Nucleus Nucleus p_STAT3->Nucleus translocates to GeneExp Gene Expression (Proliferation, Invasion) Nucleus->GeneExp promotes G cluster_workflow Experimental Workflow A Tumor Tissue Collection (Control vs. This compound-Treated) B Fixation & Paraffin Embedding A->B C Sectioning B->C D Immunohistochemical Staining C->D E Imaging & Quantification D->E F Data Analysis & Interpretation E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrimethamine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Pyrimethamine dosage for your in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting dose of this compound for my animal model?

Selecting a starting dose depends on the animal species, the disease model, and the therapeutic goal. For treating murine toxoplasmosis, daily oral doses have ranged from 6.25 to 200 mg/kg.[1][2][3] A common approach is to start with a dose described in a similar published study and then perform a dose-ranging study to determine the optimal dose for your specific experimental conditions. For example, in a murine model of acute toxoplasmosis, daily dosages of 6.25, 12.5, 25, 50, and 200 mg/kg administered in mouse chow have been used.[1] Another study on experimental toxoplasmosis in mice used a daily oral dose of 12.5 mg/kg for ten days.[2]

Q2: What is the recommended route of administration for this compound in animal studies?

The most common route of administration in published studies is oral, either mixed in the feed or administered by oral gavage. Oral gavage ensures accurate dosing for each animal. Formulating this compound as a suspension in a suitable vehicle like corn oil or a solution with carboxymethylcellulose is a common practice.

Q3: How can I improve the bioavailability of this compound?

Limited bioavailability can be a challenge with this compound. Co-administration with a sulfonamide, such as sulfadoxine, can enhance its efficacy. Additionally, formulation strategies like creating a nanosuspension have been shown to improve bioavailability and lead to a more rapid onset of action in rats.

Q4: What are the signs of this compound toxicity in animals and how can I monitor for them?

This compound can cause dose-dependent toxicity. In mice, single intraperitoneal doses of 5, 10, 20, and 40 mg/kg have been shown to increase the frequency of abnormal sperm shape and decrease epididymal sperm counts. A key mechanism of toxicity is folate deficiency, which can lead to bone marrow suppression, manifesting as agranulocytosis, megaloblastic anemia, and thrombocytopenia. Concurrent administration of folinic acid (leucovorin) is strongly recommended to mitigate these effects. Regular monitoring of complete blood counts (CBCs) is advisable, especially during long-term studies.

Q5: What are the key pharmacokinetic parameters of this compound in common animal models?

Pharmacokinetic parameters can vary between species and with different formulations. In rats, the plasma half-life of this compound is approximately 96 hours. One study in Wistar rats administered an oral dose of 1.25 mg/kg and reported a peak plasma concentration (Cmax) of up to 2356 ng/mL within 2 hours when co-administered with sulfonamides. Another study in Sprague Dawley rats using a 30 mg/kg oral gavage dose showed that a therapeutic plasma concentration for toxoplasmosis (0.8–1.5 µg/ml) was maintained for 48 hours.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lack of Efficacy - Insufficient dosage- Poor bioavailability- Drug resistance- Perform a dose-escalation study.- Consider co-administering with a sulfonamide.- Investigate alternative formulations like nanosuspensions to improve absorption.- If drug resistance is suspected, confirm the sensitivity of the parasite strain.
Animal Weight Loss or Signs of Illness - Drug toxicity- Disease progression- Monitor for signs of folate deficiency (e.g., changes in blood parameters).- Administer folinic acid (leucovorin) to mitigate bone marrow suppression.- Reduce the dose of this compound or discontinue treatment if severe toxicity is observed.- Assess disease progression to differentiate from drug-related side effects.
Variability in Experimental Results - Inconsistent dosing- Differences in drug absorption among animals- Use oral gavage for precise dosing.- Ensure the drug formulation is homogenous and stable.- Monitor plasma drug concentrations in a subset of animals to assess pharmacokinetic variability.

Data Presentation

Table 1: this compound Dosage Regimens in Murine Models

Disease ModelAnimal StrainDosageRoute of AdministrationDurationReference
Acute ToxoplasmosisCD16.25, 12.5, 25, 50, 200 mg/kg/dayIn chow-
Experimental ToxoplasmosisBALB/c12.5 mg/kg/dayOral10 days
Acute ToxoplasmosisNIH60 mg/kg/dayOral10 days
Experimental ToxoplasmosisBALB/c6.25, 12.5 mg/kg/dayOral10 days

Table 2: Pharmacokinetic Parameters of this compound in Rats

Rat StrainDosageRouteFormulationCmax (ng/mL)Tmax (h)Half-life (h)Reference
Wistar1.25 mg/kgOralMarketed suspension (with sulfonamides)~23562-
Sprague Dawley30 mg/kgOral GavageWater suspension---

Table 3: Toxicity Profile of this compound in Mice

Animal StrainDosageRouteObserved Toxic EffectsReference
-5, 10, 20, 40 mg/kg (single dose)IntraperitonealIncreased abnormal sperm shape, decreased epididymal sperm counts
BALB/c60 mg/kg/day (with Zidovudine)Oral Gavage100% lethality after 30 days, macrocytic anemia, leukopenia

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

  • Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil).

  • Calculation: Determine the total volume of suspension needed and the required concentration based on the desired dose and the average weight of the animals.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Suspension: Gradually add the vehicle to the powder in a mortar and pestle, triturating to form a smooth, uniform paste.

  • Dilution: Continue to add the vehicle in small portions while mixing until the final volume is reached.

  • Storage: Store the suspension in a labeled, light-protected container. Shake well before each use to ensure homogeneity.

Protocol 2: In Vivo Dose Optimization Workflow

This protocol outlines a general workflow for optimizing the dose of this compound in a new animal model.

DoseOptimizationWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Refinement A Literature Review: Gather data on similar models B Select Starting Dose Range A->B C Prepare Drug Formulation B->C D Administer Dose Range to Animal Groups C->D E Monitor for Efficacy (e.g., parasite load, survival) D->E F Monitor for Toxicity (e.g., weight loss, CBCs) D->F G Analyze Efficacy and Toxicity Data E->G F->G H Determine Therapeutic Window G->H I Select Optimal Dose for Further Studies H->I

A streamlined workflow for in vivo dose optimization.

Visualizations

Signaling Pathway and Experimental Logic

The following diagram illustrates the decision-making process when troubleshooting common issues encountered during in vivo studies with this compound.

Troubleshootingthis compound cluster_observation Initial Observation cluster_troubleshooting Troubleshooting Pathways Obs Unexpected Experimental Outcome LackEfficacy Lack of Efficacy? Obs->LackEfficacy Toxicity Signs of Toxicity? Obs->Toxicity Variability High Variability? Obs->Variability Dose Increase Dose LackEfficacy->Dose Yes Bioavailability Improve Bioavailability (e.g., new formulation, co-administration) LackEfficacy->Bioavailability Yes Resistance Check Parasite Sensitivity LackEfficacy->Resistance Yes ReduceDose Reduce Dose Toxicity->ReduceDose Yes FolinicAcid Administer Folinic Acid Toxicity->FolinicAcid Yes DosingMethod Refine Dosing Method (e.g., oral gavage) Variability->DosingMethod Yes FormulationCheck Check Formulation Homogeneity Variability->FormulationCheck Yes

A decision tree for troubleshooting common issues.

References

Technical Support Center: Overcoming Pyrimethamine Resistance in Laboratory Parasite Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimethamine and this compound-resistant parasite strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in parasites like Plasmodium falciparum?

A1: The primary mechanism of this compound resistance is the development of point mutations in the gene encoding the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] this compound normally inhibits DHFR, which is crucial for the parasite's folate biosynthesis pathway, thereby preventing DNA synthesis and cell division.[5] Specific mutations in the dhfr gene reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.

Q2: Which specific mutations in the dhfr gene are associated with this compound resistance?

A2: Several key mutations in the dhfr gene are strongly associated with varying levels of this compound resistance. The most significant is a mutation at codon 108 (S108N). Additional mutations at codons 51 (N51I), 59 (C59R), and 164 (I164L) can confer progressively higher levels of resistance. The accumulation of these mutations, such as the "triple mutant" (N51I, C59R, and S108N), is often linked to clinical treatment failure.

Q3: How can I determine if my laboratory parasite strain is resistant to this compound?

A3: You can determine this compound resistance through in vitro drug susceptibility assays to determine the 50% inhibitory concentration (IC50). A significant increase in the IC50 value compared to a known sensitive (wild-type) strain indicates resistance. Molecular analysis, such as sequencing the dhfr gene, can identify the specific mutations associated with resistance.

Q4: Are there ways to overcome or reverse this compound resistance in the lab?

A4: Yes, several strategies can be employed to overcome this compound resistance. One common approach is the use of synergistic drug combinations. For instance, this compound is often used with sulfadoxine, which inhibits a different enzyme (dihydropteroate synthase, DHPS) in the same folate pathway. This dual-target approach can be effective against parasites with only dhfr mutations. Additionally, novel DHFR inhibitors like WR99210 have shown efficacy against this compound-resistant strains. Some research also explores the use of chemosensitizers to reverse resistance, though this is more established for other drugs like chloroquine.

Q5: Can gene amplification of dhfr contribute to this compound resistance?

A5: While point mutations are the primary mechanism, gene amplification of dhfr has also been observed to contribute to this compound resistance in some laboratory-selected parasite lines. This results in the overproduction of the DHFR enzyme, requiring higher concentrations of the drug for effective inhibition. However, this mechanism appears to be less common in clinical isolates compared to point mutations.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in this compound susceptibility assays.
  • Possible Cause 1: Assay method. Different assay methods (e.g., LDH-based, SYBR Green-based, HRP2-based, or radiolabeled hypoxanthine incorporation) can yield different IC50 values, especially with varying incubation times. For slow-acting drugs like this compound, a 48-hour incubation may not be sufficient to observe the full effect.

    • Solution: Extend the incubation period to 72 hours to ensure the drug has sufficient time to act, which can lead to more consistent results across different assay platforms.

  • Possible Cause 2: Asynchronous parasite culture. If the parasite culture is not tightly synchronized, the presence of different life stages can affect the assay's outcome, as this compound's effect is most pronounced during the later stages of parasite development.

    • Solution: Ensure a high degree of synchronicity in your parasite culture, typically starting the assay with ring-stage parasites.

  • Possible Cause 3: Folate concentration in the culture medium. The concentration of folic acid in the culture medium can influence the apparent susceptibility of parasites to this compound.

    • Solution: Standardize the folate concentration in your culture medium across all experiments to ensure comparability of results.

Problem 2: My this compound-resistant strain shows unexpected sensitivity to another DHFR inhibitor.
  • Possible Cause: Differential binding of inhibitors. The specific mutations conferring resistance to this compound may alter the enzyme's active site in a way that increases its sensitivity to other, structurally different DHFR inhibitors.

    • Example: Mutations that cause high-level this compound resistance in P. vivax have been shown to render the enzyme highly sensitive to the experimental drug WR99210. This suggests that the resistance mechanism is highly specific to the chemical structure of the inhibitor.

    • Action: This is an interesting finding and may represent a potential avenue for developing new drugs that can exploit the genetic changes associated with resistance.

Problem 3: Difficulty in genetically modifying this compound-resistant parasite strains.
  • Possible Cause: Selectable marker compatibility. Many genetic modification protocols for parasites use a this compound resistance gene (e.g., a mutated dhfr) as a selectable marker. This is not viable in a strain that is already resistant to this compound.

    • Solution: Utilize an alternative selectable marker system. The human dihydrofolate reductase (hDHFR) gene, which confers resistance to the antifolate WR99210 but not necessarily to this compound, can be used as a selectable marker in both this compound-sensitive and -resistant lines. This allows for sequential genetic manipulations.

Data Presentation

Table 1: this compound IC50 Values for P. falciparum Strains with Different dhfr Mutations

DHFR Allele (Mutations)Genotype CodeMean IC50 (µg/mL)Fold Increase in Resistance (approx.)
Wild Type (NCSI)0000~0.0051x
S108N0010~0.2550x
N51I + S108N1010~1.5300x
C59R + S108N0110~1.7340x
N51I + C59R + S108N (Triple Mutant)1110~5.01000x
N51I + C59R + S108N + I164L (Quadruple Mutant)1111>30.0>6000x

Data synthesized from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro this compound Susceptibility Assay using SYBR Green I
  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in RPMI 1640 medium supplemented with Albumax or human serum.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the diluted this compound solutions in duplicate or triplicate. Include drug-free wells as a negative control and wells with uninfected red blood cells as a background control.

  • Parasite Addition: Adjust the parasite culture to a parasitemia of 0.5% and a hematocrit of 2%. Add the parasite suspension to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the drug-free control wells. Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Protocol 2: Genotyping of dhfr Mutations by PCR and Sequencing
  • Genomic DNA Extraction: Extract genomic DNA from the parasite culture using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the dhfr gene using specific primers that flank the region containing the codons of interest (e.g., 51, 59, 108, 164).

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the resulting sequence with the wild-type P. falciparum dhfr sequence to identify any point mutations at the relevant codons.

Mandatory Visualizations

Folate_Pathway cluster_parasite Parasite Cytoplasm cluster_drugs Drug Action cluster_resistance Resistance Mechanism GTP GTP DHPS DHPS GTP->DHPS Multiple steps DHF Dihydrofolate (DHF) DHPS->DHF DHFR DHFR-TS THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR DNA DNA Synthesis THF->DNA Sulfadoxine Sulfadoxine Sulfadoxine->DHPS This compound This compound This compound->DHFR DHFR_mut Mutated DHFR Pyrimethamine_res This compound Pyrimethamine_res->DHFR_mut Reduced Inhibition

Caption: Folate biosynthesis pathway and mechanism of this compound action.

Experimental_Workflow cluster_culture Parasite Culture & Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Start with synchronized ring-stage culture C Add parasites and drug to 96-well plate A->C B Prepare serial dilutions of This compound B->C D Incubate for 72 hours C->D E Lyse cells and add SYBR Green I stain D->E F Read fluorescence E->F G Normalize data to drug-free control F->G H Generate dose-response curve G->H I Calculate IC50 value H->I Resistance_Development WT Wild-Type Strain (Sensitive) S108N S108N Mutation (Low Resistance) WT->S108N Drug Pressure Triple Triple Mutant (High Resistance) S108N->Triple Additional Mutations (N51I, C59R) Quad Quadruple Mutant (Very High Resistance) Triple->Quad Further Mutation (I164L)

References

Technical Support Center: Minimizing Pyrimethamine-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize pyrimethamine-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause toxicity to mammalian cells?

This compound is a folic acid antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for regenerating tetrahydrofolate from dihydrofolate, an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids necessary for DNA and RNA synthesis.[3][4] While this compound has a higher affinity for the DHFR of parasites like Plasmodium falciparum and Toxoplasma gondii, it can also inhibit mammalian DHFR, especially at higher concentrations. This inhibition of host cell DHFR leads to a depletion of folate derivatives, causing toxicity, particularly in rapidly dividing cells.

Q2: What are the common signs of this compound-induced toxicity in cell culture?

Common indicators of this compound toxicity in cell culture include:

  • Reduced cell viability and proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death.

  • Changes in cell morphology: Cells may appear enlarged, flattened, or show other signs of stress.

  • Cell cycle arrest: this compound can cause cells to accumulate in the S-phase of the cell cycle.

  • Induction of apoptosis or senescence: Depending on the cell line and concentration, this compound can trigger programmed cell death (apoptosis) or a state of irreversible growth arrest (senescence).

Q3: How can I minimize this compound-induced toxicity in my cell culture experiments?

The most effective method to mitigate this compound's toxicity to host cells is the concurrent administration of folinic acid (also known as leucovorin). Folinic acid is a reduced form of folic acid that can be converted to tetrahydrofolate and other active folate derivatives without the need for DHFR, thus bypassing the enzymatic block caused by this compound. This "rescue" strategy replenishes the folate pool in mammalian cells, allowing for normal DNA and RNA synthesis while maintaining the therapeutic effect of this compound on susceptible parasites or cancer cells.

Q4: What is the difference between folic acid and folinic acid for rescuing this compound toxicity?

Folic acid is a synthetic, oxidized form of folate that requires the enzyme DHFR to be converted into its active form, tetrahydrofolate. Therefore, supplementing with folic acid is ineffective at rescuing cells from this compound-induced toxicity because the metabolic pathway is blocked at the DHFR step. In fact, high concentrations of folic acid may even reduce the efficacy of this compound. In contrast, folinic acid is a reduced, biologically active form of folate that enters the folate metabolic pathway downstream of the DHFR enzyme. This allows it to effectively replenish the necessary folate cofactors for cellular proliferation, making it the appropriate choice for rescue therapy.

Troubleshooting Guides

Issue 1: High levels of cell death observed at the desired therapeutic concentration of this compound.

Possible Cause Troubleshooting Step
Inadequate Folinic Acid Rescue Ensure that folinic acid is being co-administered with this compound. The concentration of folinic acid may need to be optimized. Start with a 1:1 molar ratio of folinic acid to this compound and titrate upwards if toxicity persists.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the IC50 of this compound for your specific cell line.
High this compound Concentration The intended therapeutic concentration may be too high for the specific cell line. If possible, lower the concentration of this compound while still achieving the desired experimental effect.
Media Composition Standard cell culture media may have varying levels of folates. For sensitive experiments, consider using a folate-depleted medium to have better control over the folate concentration.

Issue 2: Inconsistent results or high variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Edge Effects Evaporation from the outer wells of a microplate can concentrate this compound and other media components, leading to variability. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.
Compound Precipitation At high concentrations, this compound may precipitate out of the solution. Visually inspect the media for any precipitates. Prepare fresh dilutions of this compound for each experiment.
Pipetting Errors Calibrate pipettes regularly to ensure accurate dispensing of this compound and folinic acid solutions.

Issue 3: Loss of this compound's intended therapeutic effect (e.g., on parasites or cancer cells) with the addition of folinic acid.

Possible Cause Troubleshooting Step
Excessive Folinic Acid Concentration While folinic acid rescues host cells, excessively high concentrations can also potentially rescue the target cells (parasites or cancer cells), thereby diminishing the therapeutic effect of this compound. It is important to titrate the folinic acid concentration to find the optimal balance between host cell rescue and therapeutic efficacy.
Differential Folate Uptake The efficacy of folinic acid rescue relies on the differential ability of host cells versus target cells to transport and utilize folinic acid. If the target cells have a highly efficient uptake mechanism for folinic acid, the rescue effect may be less selective.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
HCT116Colorectal Carcinoma0.4
DLD1Colorectal Carcinoma12.3
RKOColorectal Carcinoma10.0
SW480Colorectal Carcinoma4.4
HT29Colorectal Carcinoma5.0
SQUU-BOral Squamous Cell CarcinomaVaries with time (e.g., ~20-40 µM at 48h for 5-FU)
MCF7Breast CancerVaries with time
SW-480Colorectal CancerVaries with time
SW-620Colorectal CancerVaries with time
DLD-1Colorectal CancerVaries with time
HCT116Colorectal CancerVaries with time
HT29Colorectal CancerVaries with time

Note: IC50 values can vary depending on the assay conditions, duration of drug exposure, and the specific cell line. It is always recommended to determine the IC50 experimentally for your specific conditions.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a CCK-8/MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Folinic Acid Rescue of this compound-Induced Toxicity

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Preparation: Prepare stock solutions of this compound and folinic acid. Create a matrix of treatment conditions with varying concentrations of this compound and a fixed or varying concentration of folinic acid. For initial experiments, a 1:1 molar ratio of folinic acid to this compound can be a good starting point.

  • Co-treatment: Add the medium containing the desired concentrations of this compound and folinic acid to the cells.

  • Incubation and Viability Assay: Follow steps 4-7 from Protocol 1 to assess cell viability.

  • Analysis: Compare the dose-response curves of this compound with and without folinic acid to determine the extent of the rescue effect.

Mandatory Visualization

Pyrimethamine_Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_Synthesis DNA & RNA Synthesis THF->DNA_RNA_Synthesis Required for DHFR->THF Product This compound This compound This compound->DHFR Inhibits Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->THF Bypasses DHFR

Caption: this compound's mechanism and folinic acid rescue.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_drugs Prepare this compound & Folinic Acid Dilutions overnight_incubation->prepare_drugs treat_cells Treat Cells with this compound +/- Folinic Acid overnight_incubation->treat_cells prepare_drugs->treat_cells incubation_period Incubate for 24-72h treat_cells->incubation_period add_reagent Add Viability Reagent (e.g., CCK-8/MTT) incubation_period->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze_data Analyze Data: - Plot Dose-Response Curves - Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound toxicity and rescue.

References

Navigating the Nuances of Pyrimethamine: A Technical Guide to Identifying and Mitigating Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating experimental artifacts associated with the use of Pyrimethamine. This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges encountered in preclinical research, ensuring the generation of robust and reproducible data.

This compound, a well-established dihydrofolate reductase (DHFR) inhibitor, is a valuable tool in studying folate metabolism and as an antiparasitic agent. However, its utility can be compromised by off-target effects that may lead to misinterpretation of experimental results. This resource offers detailed methodologies, quantitative data, and visual aids to help researchers distinguish between on-target and off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] By binding to DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[2] This disruption of DNA and RNA synthesis is the basis of its antiparasitic activity.

Q2: What are the known off-target effects of this compound that can cause experimental artifacts?

Beyond its intended inhibition of DHFR, this compound has been reported to exert several off-target effects, which can manifest as experimental artifacts. These include:

  • Mitochondrial Dysfunction: this compound can induce mitochondrial damage, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and induction of mitophagy.

  • Signaling Pathway Modulation: It has been shown to inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear factor erythroid 2-related factor 2 (NRF2).[3][4][5] Additionally, it can activate the p38/JNK/ERK signaling pathway.

  • Pharmacological Chaperoning: this compound can act as a pharmacological chaperone for mutant forms of the β-hexosaminidase A enzyme, which is implicated in GM2 gangliosidosis.

  • Cardiotoxicity: In vitro studies using stem cell-derived cardiomyocytes have been employed to assess the potential cardiotoxic effects of various compounds, a consideration for non-clinical safety screening.

Q3: At what concentrations are off-target effects of this compound typically observed in in vitro experiments?

The concentration at which off-target effects become apparent can vary depending on the cell type and experimental conditions. However, a general guideline is that concentrations significantly higher than the IC50 for its primary target (DHFR) are more likely to induce off-target responses. For instance, while the IC50 for human DHFR is in the micromolar range, effects on mitochondrial function and other signaling pathways have been observed at similar or higher concentrations. It is crucial to perform dose-response experiments to determine the therapeutic window for on-target effects in your specific experimental system.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability/Toxicity Profile

Question: I am observing a greater-than-expected cytotoxic effect of this compound in my cell line, even at concentrations that should only inhibit DHFR. How can I determine if this is an off-target effect?

Answer: Unexpected cytotoxicity can often be attributed to off-target effects on cellular organelles, particularly the mitochondria.

Recommended Protocol: Assessment of Mitochondrial Dysfunction

  • Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1: A decrease in ΔΨm is an early indicator of mitochondrial damage. The JC-1 dye exhibits a fluorescence shift from red (healthy mitochondria) to green (depolarized mitochondria) that can be quantified by flow cytometry or fluorescence microscopy.

  • Reactive Oxygen Species (ROS) Detection using DCFDA: Increased ROS production is a common consequence of mitochondrial dysfunction. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay measures intracellular ROS levels.

Issue 2: Confounding Effects on a Signaling Pathway Under Investigation

Question: My experiments suggest that this compound is modulating a signaling pathway that is not directly related to folate metabolism. How can I confirm and characterize this off-target effect?

Answer: this compound is known to affect signaling pathways such as STAT3, NRF2, and p38 MAPK. To investigate these potential off-target effects, you can perform the following experiments:

Recommended Protocols:

  • Investigating STAT3 Inhibition:

    • Western Blot Analysis: Assess the phosphorylation status of STAT3 (p-STAT3) and total STAT3 levels in cell lysates treated with this compound. A decrease in the p-STAT3/STAT3 ratio would suggest an effect on the pathway.

    • Reporter Gene Assay: Utilize a luciferase reporter construct driven by a STAT3-responsive promoter to measure the transcriptional activity of STAT3 in the presence of this compound.

  • Investigating NRF2 Pathway Inhibition:

    • Western Blot Analysis: Measure the protein levels of NRF2 and its downstream target genes (e.g., NQO1, HO-1) in response to this compound treatment.

    • Quantitative PCR (qPCR): Analyze the mRNA expression levels of NRF2 target genes.

  • Investigating p38 MAPK Pathway Activation:

    • Western Blot Analysis: Probe for the phosphorylated (active) form of p38 MAPK (p-p38) and total p38 MAPK. An increase in the p-p38/p38 ratio indicates pathway activation.

Quantitative Data Summary

For researchers to easily compare the on-target versus off-target potency of this compound, the following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki).

Target/EffectSpecies/SystemIC50 / KiReference
On-Target
Dihydrofolate Reductase (DHFR)HumanIC50: 52 ± 35 µM
Dihydrofolate Reductase (DHFR)P. falciparum (Wild-Type)IC50: ~0.5 nM
Off-Target
NRF2 InhibitionHuman ESCC cellsIC50: ~1.2 µM
STAT3 Transcriptional ActivityHuman Breast Cancer CellsIC50: Low micromolar range
β-hexosaminidase A (Pharmacological Chaperone)Human FibroblastsIC50: 5-13 µM[ ]
Cell Growth Inhibition (A549 Lung Cancer)HumanGI50: 0.8 µM
Cell Growth Inhibition (H460 Lung Cancer)HumanGI50: 0.01 µM

Note: IC50 and Ki values can vary significantly based on the assay conditions and cell type used. The provided data should be used as a reference point for experimental design.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 This compound's Canonical Pathway Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR DNA/RNA Synthesis DNA/RNA Synthesis Tetrahydrofolate->DNA/RNA Synthesis This compound This compound DHFR DHFR This compound->DHFR Inhibits Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Canonical signaling pathway of this compound's target, DHFR.

Unexpected_Experimental_Outcome Unexpected_Experimental_Outcome Literature_Review Literature Review Unexpected_Experimental_Outcome->Literature_Review Is it a known off-target effect? On_Target_Effect On_Target_Effect Off_Target_Effect Off_Target_Effect Dose_Response_Analysis Dose-Response Analysis Control_Experiments Control Experiments Dose_Response_Analysis->Control_Experiments Correlate with on-target IC50 Control_Experiments->On_Target_Effect Effect at low conc. Control_Experiments->Off_Target_Effect Effect at high conc. Literature_Review->Dose_Response_Analysis

Caption: Troubleshooting workflow for unexpected experimental outcomes.

cluster_1 Mitochondrial Function Assays Pyrimethamine_Treatment Pyrimethamine_Treatment JC1_Assay JC-1 Assay (Mitochondrial Membrane Potential) Pyrimethamine_Treatment->JC1_Assay DCFDA_Assay DCFDA Assay (ROS Production) Pyrimethamine_Treatment->DCFDA_Assay ATP_Assay ATP Measurement Pyrimethamine_Treatment->ATP_Assay

Caption: Experimental workflow for assessing mitochondrial dysfunction.

Detailed Experimental Protocols

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

Materials:

  • JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-5 µM.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • As a positive control for depolarization, treat a set of wells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 5-10 minutes.

  • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

  • Add fresh pre-warmed medium to the wells.

  • Measure the fluorescence intensity using a plate reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/535 nm and the red fluorescence (J-aggregates) at an excitation/emission of ~540/590 nm.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Protocol 2: DCFDA Assay for Intracellular ROS

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free recommended)

  • PBS

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium at a final concentration of 10-20 µM.

  • Remove the old medium and wash the cells once with PBS.

  • Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C.

  • As a positive control for ROS induction, treat a set of wells with a known ROS inducer like hydrogen peroxide (H2O2) at a final concentration of 100-500 µM for 30-60 minutes.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add phenol red-free medium to the wells.

  • Measure the fluorescence intensity using a plate reader at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

By utilizing this technical support guide, researchers can more effectively design their experiments, anticipate potential artifacts, and confidently interpret their data when working with this compound.

References

Troubleshooting unexpected results in Pyrimethamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimethamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing higher than expected IC50 values for this compound. What are the possible causes?

An unexpectedly high IC50 value for this compound can stem from several factors, ranging from the quality of the compound to the biological characteristics of your cell system.

Possible Cause 1: Drug Quality and Stability The purity and stability of your this compound stock can significantly impact its potency. Impurities from manufacturing or degradation during storage can lead to reduced activity.[1] this compound solutions can also be unstable in certain cell culture media over long incubation periods.[2]

Troubleshooting Steps:

  • Verify Compound Quality: If possible, obtain a certificate of analysis for your this compound batch. Consider purchasing a new, verified batch of the compound. You can also perform analytical tests like HPLC to confirm purity and concentration.[3]

  • Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assess Stability in Media: To check for stability in your specific cell culture media, incubate a this compound-containing media solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Then, use this "aged" media on your cells to see if the potency is reduced.[2]

Possible Cause 2: Development of Drug Resistance Cells, particularly cancer cell lines and microorganisms like Plasmodium falciparum, can develop resistance to this compound. The primary mechanism of resistance is mutations in the dihydrofolate reductase (DHFR) gene, which is the target of this compound.[4] These mutations reduce the binding affinity of the drug to the enzyme.

Troubleshooting Steps:

  • Sequence the DHFR Gene: If you suspect resistance, sequence the DHFR gene in your cell line to check for known resistance-conferring mutations.

  • Use a Positive Control: Include a known this compound-sensitive cell line in your experiments to ensure your assay is working correctly.

  • Consider Combination Therapy: In some systems, combining this compound with other drugs, such as sulfadoxine, can overcome resistance.

Possible Cause 3: Experimental Assay Variability The specifics of your cell viability assay can influence the IC50 value. Factors such as cell seeding density, incubation time, and the type of assay used (e.g., MTT, MTS, CellTiter-Glo) can all contribute to variability.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure that your cells are in the exponential growth phase throughout the experiment. A cell density that is too high or too low can affect the results.

  • Standardize Incubation Time: Use a consistent incubation time for all experiments. For some cell lines, a longer incubation time may be needed to observe the full effect of the drug.

  • Choose the Right Assay: Be aware of the limitations of your chosen viability assay. For example, some compounds can interfere with the chemistry of MTT assays. Consider using an orthogonal assay to confirm your results.

Parameter Potential Issue Recommendation
This compound Stock Degradation, incorrect concentrationPrepare fresh stocks, verify concentration with HPLC
Cell Line Acquired resistanceSequence DHFR gene, use a sensitive control cell line
Assay Conditions Sub-optimal cell density, incubation timeOptimize assay parameters, ensure consistency
Viability Readout Assay interferenceUse an alternative viability assay for confirmation

Q2: I am observing unexpected cytotoxicity in my non-target or control cells. What could be the reason?

While this compound is generally selective for the DHFR enzyme of parasites and cancer cells, it can exhibit off-target effects, especially at higher concentrations.

Possible Cause 1: Mitochondrial Toxicity Studies have shown that this compound can disrupt mitochondrial function in mammalian cells. This can lead to decreased cellular respiration, reduced ATP production, and the generation of reactive oxygen species (ROS), ultimately causing cell death. This toxicity is often not rescued by folinic acid, indicating a mechanism independent of DHFR inhibition.

Troubleshooting Steps:

  • Assess Mitochondrial Function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining), ATP levels, and ROS production in your control cells treated with this compound.

  • Lower the Concentration: If possible, use the lowest effective concentration of this compound to minimize off-target mitochondrial effects.

  • Include a Folinic Acid Rescue: To determine if the cytotoxicity is DHFR-related, perform a rescue experiment by co-incubating the cells with folinic acid. If the toxicity persists, it is likely due to off-target effects.

Possible Cause 2: Batch-to-Batch Variability and Impurities Different batches of this compound may contain varying levels of impurities, which could be cytotoxic. The manufacturing process and storage conditions can influence the impurity profile.

Troubleshooting Steps:

  • Test a New Batch: If you suspect a problem with your current batch, try a new one from a different supplier or lot number.

  • Request a Certificate of Analysis: Always request a certificate of analysis from the supplier to check for known impurities.

Parameter Potential Issue Recommendation
This compound Concentration Too high, leading to off-target effectsPerform a dose-response curve to find the optimal concentration
Mechanism of Toxicity Mitochondrial dysfunctionMeasure mitochondrial membrane potential, ATP, and ROS levels
Compound Quality Cytotoxic impurities in the batchTest a new batch of this compound, check the certificate of analysis

Q3: My Western blot results for p38 MAPK or p53 activation are inconsistent or negative after this compound treatment. How can I troubleshoot this?

This compound has been shown to activate the p38 MAPK and p53 signaling pathways in some cancer cell lines. If you are not observing the expected activation, several factors could be at play.

Possible Cause 1: Cell Type-Specific Effects The activation of these pathways by this compound can be cell type-dependent. Not all cell lines will respond in the same way.

Troubleshooting Steps:

  • Literature Review: Check the literature to see if this compound has been shown to activate these pathways in your specific cell line or a similar one.

  • Positive Control: Use a known activator of the p38 MAPK or p53 pathway (e.g., anisomycin for p38, doxorubicin for p53) as a positive control to ensure your assay is working.

Possible Cause 2: Sub-optimal Experimental Conditions The timing of pathway activation and the concentration of this compound are critical.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing p38 or p53 phosphorylation after this compound treatment. Activation can be transient.

  • Dose-Response Experiment: Test a range of this compound concentrations to ensure you are using a dose that is sufficient to induce the signaling cascade without causing widespread cell death.

  • Check Total Protein Levels: Always probe your Western blots for total p38 and total p53 to ensure that the lack of a phosphorylated signal is not due to a decrease in the total amount of the protein.

Possible Cause 3: Technical Issues with the Western Blot Standard Western blotting issues can also lead to inconsistent results.

Troubleshooting Steps:

  • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.

  • Antibody Quality: Ensure that your primary antibodies for phosphorylated and total p38/p53 are validated and working correctly.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Parameter Potential Issue Recommendation
Cell Line Non-responsive to this compoundUse a positive control for pathway activation
Treatment Conditions Incorrect timing or dosePerform time-course and dose-response experiments
Western Blot Technique Protein degradation, poor antibodyUse appropriate inhibitors, validate antibodies

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of this compound using an MTT assay.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in cell culture medium from your stock solution.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete solubilization and then read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p38 MAPK Phosphorylation

This protocol provides a general workflow for detecting the phosphorylation of p38 MAPK in response to this compound treatment.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38 and anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the optimal time determined from a time-course experiment. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate to visualize the bands.

  • Stripping and Re-probing: To check for total p38 levels, you can strip the membrane and re-probe with an antibody against total p38.

Signaling Pathways and Experimental Workflows

This compound's Effect on the p38/JNK/ERK and p53 Signaling Pathways

Recent studies have elucidated that this compound can induce cell death in cancer cells through mechanisms that involve the activation of MAPK signaling pathways (p38, JNK, and ERK) and the tumor suppressor p53.

Pyrimethamine_Signaling This compound This compound DHFR DHFR This compound->DHFR Inhibits Mitochondria Mitochondria This compound->Mitochondria Impacts Folate_Depletion Folate Depletion DHFR->Folate_Depletion Leads to ROS ROS Mitochondria->ROS Increases p38_JNK_ERK p38/JNK/ERK Activation ROS->p38_JNK_ERK p53 p53 Activation p38_JNK_ERK->p53 Cell_Death Apoptosis/ Mitophagy p38_JNK_ERK->Cell_Death p53->Cell_Death DNA_Synthesis_Block DNA Synthesis Block Folate_Depletion->DNA_Synthesis_Block DNA_Synthesis_Block->Cell_Death

Caption: this compound's dual action on DHFR and mitochondria leading to cell death.

Experimental Workflow for Investigating Unexpected IC50 Values

When faced with inconsistent or unexpectedly high IC50 values in your this compound experiments, a systematic troubleshooting approach is essential.

Troubleshooting_IC50 Start Unexpected IC50 Result Check_Compound Verify this compound Quality & Stability Start->Check_Compound Check_Assay Review Experimental Protocol Start->Check_Assay Check_Cells Investigate Cell Resistance Start->Check_Cells New_Batch Test New Batch/ Confirm Concentration Check_Compound->New_Batch Optimize_Assay Optimize Seeding Density/ Incubation Time Check_Assay->Optimize_Assay Sequence_DHFR Sequence DHFR Gene Check_Cells->Sequence_DHFR Conclusion Identify Root Cause New_Batch->Conclusion Orthogonal_Assay Use Orthogonal Viability Assay Optimize_Assay->Orthogonal_Assay Sequence_DHFR->Conclusion Orthogonal_Assay->Conclusion

Caption: A logical workflow for troubleshooting unexpected IC50 results.

References

Technical Support Center: Optimizing Pyrimethamine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters for Pyrimethamine in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for a this compound in vitro assay with Plasmodium falciparum?

A standard incubation period for in vitro susceptibility testing of P. falciparum with this compound is typically 48 hours.[1][2] This duration is often sufficient to observe the inhibition of parasite multiplication or schizont formation.[1][2] However, some protocols, such as those using DAPI for fluorescence-based assays, may employ a 72-hour incubation period.[3]

Q2: What are the key factors that can influence the outcome of a this compound in vitro assay?

Several factors can impact the results of your assay, including:

  • Parasite Strain: Different strains of P. falciparum exhibit varying levels of sensitivity to this compound, with resistant strains showing significantly higher IC50 values.

  • Assay Method: The choice of assay, such as the SYBR Green I fluorescence assay, schizont maturation assay, or isotopic assays, can influence the results.

  • Culture Medium Composition: The presence or absence of specific components in the culture medium, like para-aminobenzoic acid (PABA) and folic acid, is critical, as this compound targets the folate pathway.

  • Initial Parasitemia and Hematocrit: Inconsistent starting parasite density and hematocrit levels can lead to variability in results.

  • Drug Concentration and Quality: Accurate serial dilutions of a properly stored and unexpired this compound stock solution are essential for reliable data.

Q3: How does incubation time affect the IC50 value of this compound?

Longer incubation times can lead to an increase in the observed IC50 values. This is because some antimalarial drugs may not completely block parasite development but rather slow it down. Therefore, it is crucial to standardize the incubation time across all experiments within a study to ensure comparability of results.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Across Replicate Experiments

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Parasite Synchronization Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Inconsistent parasite stages will result in variable drug susceptibility.
Fluctuations in Hematocrit Maintain a consistent hematocrit in all wells of the assay plate. Variations can affect parasite growth and perceived drug efficacy.
Inaccurate Drug Concentrations Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
Contamination Regularly check cultures for bacterial or fungal contamination, which can adversely affect parasite health and assay outcomes.
Reagent Variability Use the same batch of media, serum, and other reagents for a set of experiments to minimize batch-to-batch variation.
Problem 2: Positive Control (e.g., Chloroquine) Shows Inconsistent Activity

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Control Compound Degradation Ensure the positive control stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock.
Inconsistent Parasite Density Optimize and validate your method for determining the initial parasitemia to ensure accurate and consistent parasite seeding in each well.
Assay Plate Issues Check for evaporation from the wells, especially on the outer edges of the plate. Ensure proper sealing and a humidified incubation environment.
Problem 3: No or Poor Parasite Growth in Control Wells

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Culture Conditions Verify the incubator temperature (37°C), gas mixture (5% CO2, 5% O2, 90% N2), and humidity.
Poor Quality of Red Blood Cells Use fresh human red blood cells (ideally O+) that are not older than two weeks.
Medium and Serum Issues Ensure the culture medium is properly prepared and that the serum used is of high quality and has been stored correctly.
Low Initial Parasitemia Ensure the starting parasitemia is within the optimal range for the chosen assay (e.g., 0.1-1.0% for some assays).

Quantitative Data Summary

Table 1: In Vitro Susceptibility of Plasmodium falciparum to this compound

Susceptibility LevelIC50 Range (nM)Reference
Susceptible< 100
Intermediate100 - 2,000
Resistant> 2,000

Table 2: Mean IC50 Values of this compound Against Susceptible and Resistant P. falciparum Isolates

Isolate TypeMean IC50 (nM)Reference
Susceptible15.4
Resistant9,440

Experimental Protocols

SYBR Green I-Based Fluorescence Assay for this compound Susceptibility

This protocol is adapted from standard procedures for determining antimalarial drug susceptibility.

Materials:

  • Synchronized P. falciparum ring-stage culture

  • Complete culture medium (RPMI 1640 with appropriate supplements)

  • Uninfected red blood cells

  • 96-well black microtiter plates

  • This compound stock solution and diluents

  • Lysis buffer (e.g., Tris-HCl, EDTA, Saponin, Triton X-100)

  • SYBR Green I dye

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Prepare Drug Plate: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

  • Prepare Parasite Suspension: Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

  • Assay Incubation:

    • Add the parasite suspension to the wells of the 96-well black microtiter plate containing the pre-diluted this compound.

    • Include positive (e.g., another antimalarial) and negative (vehicle control) controls.

    • Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Cell Lysis and Staining:

    • After incubation, add the lysis buffer containing SYBR Green I dye to each well.

    • Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence of the negative control wells.

    • Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the drug-free control wells.

    • Determine the IC50 value by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow_SYBR_Green_Assay Experimental Workflow for SYBR Green I Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_drug Prepare this compound Serial Dilutions incubation Add Parasites to Drug Plate & Incubate for 48-72h prep_drug->incubation prep_parasite Prepare Synchronized Ring-Stage Parasite Suspension prep_parasite->incubation lysis Add Lysis Buffer with SYBR Green I incubation->lysis read_plate Read Fluorescence (Ex: 485nm, Em: 530nm) lysis->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for this compound susceptibility testing using the SYBR Green I assay.

Troubleshooting_Workflow Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results check_sync Is Parasite Culture Tightly Synchronized? start->check_sync check_density Are Initial Parasitemia & Hematocrit Consistent? check_sync->check_density Yes resolve Problem Likely Resolved check_sync->resolve No -> Resynchronize Culture check_drug Are Drug Dilutions Fresh & Accurate? check_density->check_drug Yes check_density->resolve No -> Standardize Seeding check_controls Is Positive Control Consistent? check_drug->check_controls Yes check_drug->resolve No -> Prepare Fresh Dilutions check_contamination Is Culture Free of Contamination? check_controls->check_contamination Yes check_controls->resolve No -> Validate Control Stock check_contamination->resolve Yes -> Review Aseptic Technique check_contamination->resolve No -> Test for Mycoplasma

Caption: A decision tree for troubleshooting inconsistent IC50 values in assays.

References

Validation & Comparative

Comparative Efficacy of Pyrimethamine and Sulfadiazine in Toxoplasmosis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The combination of pyrimethamine and sulfadiazine has long been the cornerstone of therapy for toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii. This guide provides a detailed comparison of their efficacy in preclinical models, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the underlying mechanism of action. The information is intended for researchers, scientists, and professionals involved in anti-parasitic drug development.

Mechanism of Synergistic Action

This compound and sulfadiazine function by sequentially blocking the parasite's folate biosynthesis pathway, which is critical for nucleic acid synthesis and replication.[1][2][3] T. gondii cannot salvage folate from the host and relies on its own de novo synthesis, making this pathway an excellent drug target.[4]

  • Sulfadiazine , a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[5]

  • This compound , a dihydrofolate reductase (DHFR) inhibitor, blocks the subsequent step, the reduction of dihydrofolate to tetrahydrofolate.

This sequential inhibition results in a potent synergistic effect, leading to the cessation of DNA, RNA, and protein synthesis, ultimately killing the parasite.

Folate Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS DHPS PABA->DHPS Substrate DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF + Glutamate DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA, RNA, Protein Synthesis THF->DNA_RNA Essential Cofactor DHPS->DHP DHFR->THF Sulfadiazine Sulfadiazine Sulfadiazine->DHPS This compound This compound This compound->DHFR

Mechanism of action for Sulfadiazine and this compound.

In Vitro Efficacy

The in vitro activity of this compound and sulfadiazine is typically evaluated by determining the 50% inhibitory concentration (IC50) against T. gondii tachyzoites cultured in various host cells. Studies have consistently demonstrated the high potency of this compound and the strong synergy when combined with sulfadiazine.

Table 1: Summary of In Vitro Efficacy Data (IC50)

Compound T. gondii Strain(s) IC50 Range Reference
This compound Various genotypes 0.07 - 0.39 mg/L
RH (Type I) ~0.9 µM (~0.22 mg/L)
Type II & III strains ~0.02 µM (~0.005 mg/L)
Not specified 0.2 ± 0.04 µg/mL
Sulfadiazine Various genotypes 3 - 18.9 mg/L
3 resistant strains >50 mg/L
Combination Not specified A 10-fold increase in this compound concentration reduced the IC50 of a related sulfonamide (sulphamethoxazole) 1000-fold.

| | Not specified | The IC50 of this compound was reduced from 0.2 µg/mL to 0.005 µg/mL in the presence of 100 µg/mL of sulfadiazine. | |

Experimental Protocol: In Vitro Susceptibility Assay

A representative protocol for determining the IC50 of anti-Toxoplasma agents is as follows:

  • Cell Culture: Human foreskin fibroblasts (HFF) or MRC-5 cells are cultured to confluence in 96-well plates.

  • Parasite Infection: Cells are infected with T. gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection (MOI) and allowed to invade for 2-4 hours.

  • Drug Application: Following invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, sulfadiazine, and their combination).

  • Incubation: Plates are incubated for 48-72 hours to allow for parasite replication in untreated control wells.

  • Efficacy Assessment: Parasite proliferation is quantified using methods such as a T. gondii-specific enzyme-linked immunosorbent assay (ELISA), real-time PCR targeting a parasite-specific gene (e.g., the B1 gene), or plaque assays.

  • Data Analysis: The results are used to calculate the IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the untreated control.

In Vivo Efficacy

Animal models, primarily mice, are essential for evaluating the therapeutic efficacy of drug combinations against both acute and chronic stages of toxoplasmosis. Key outcome measures include survival rate, parasite burden in tissues (especially the brain), and reduction of inflammation.

Table 2: Summary of In Vivo Efficacy Data in Murine Models

Model / Strain Treatment Regimen Key Findings Reference
Acute Toxoplasmosis (BALB/c mice) This compound (12.5 mg/kg/day) + Sulfadiazine (200 mg/kg/day) + Levamisole Increased survival rate from 33.3% (drugs alone) to 88.9%.
Chronic Toxoplasmosis (C57BL/6 mice) Sulfadiazine + this compound (30-60 days post-infection) Reduced brain cyst load, neuroinflammation, and serum inflammatory cytokines (IFN-γ, TNF, IL-6). Reversed behavioral alterations.
Acute Toxoplasmosis (Swiss mice) Various doses of SDZ (10-640 mg/kg/day) & PYR (3-200 mg/kg/day) Efficacy varied by parasite strain. Combination of low doses showed good efficacy against atypical strains.

| Acute Toxoplasmosis (BALB/c mice) | this compound (50 mg/kg/day) used as a positive control | Significantly reduced parasite load in brain tissue as measured by qPCR. | |

Experimental Protocol: Murine Model of Chronic Toxoplasmosis

The following workflow illustrates a typical experiment to assess drug efficacy in a chronic infection model, which is relevant for evaluating treatments aimed at the persistent cyst stage of the parasite.

InVivo_Workflow A 1. Animal Selection (e.g., C57BL/6 Mice) B 2. Infection (Oral gavage with cysts of ME-49 strain) A->B C 3. Establishment of Chronic Phase (Allow infection to proceed for 30 days) B->C D 4. Group Allocation C->D E Group A: Vehicle Control D->E Control F Group B: This compound + Sulfadiazine D->F Treatment G 5. Treatment Period (e.g., Daily oral administration for 30 days) E->G F->G H 6. Endpoint Analysis G->H I Parasite Load: Brain Cyst Count / qPCR H->I Assess J Host Response: Cytokine Profiling (ELISA) H->J Assess K Pathology: Histology of Brain Tissue H->K Assess L Behavioral Tests: (e.g., Open Field Test) H->L Assess

Typical workflow for an in vivo drug efficacy study.

Conclusion

The combination of this compound and sulfadiazine remains the gold standard for treating toxoplasmosis due to its potent synergistic activity against the parasite's essential folate synthesis pathway. In vitro data consistently show a dramatic reduction in the required drug concentrations when used in combination. In vivo studies in murine models confirm this efficacy, demonstrating increased survival rates in acute infection and a significant reduction in parasite burden and inflammation during chronic infection. However, treatment failures and adverse effects highlight the need for continued research. The experimental models and protocols detailed here serve as a foundation for the evaluation of novel therapeutic agents designed to improve upon this long-standing combination therapy.

References

A Head-to-Head Comparison of Pyrimethamine and Other Antifolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Pyrimethamine and other prominent antifolate drugs, including Methotrexate, Trimethoprim, and the active metabolite of Proguanil, Cycloguanil. Antifolates are a critical class of therapeutic agents that act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This pathway is vital for the biosynthesis of nucleotides and certain amino acids, making its inhibition a key strategy for antimicrobial and anticancer therapies.

Mechanism of Action: Targeting the Folate Pathway

Antifolates competitively inhibit DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By disrupting this pathway, antifolates effectively halt cell replication and lead to cell death in susceptible organisms. The selective toxicity of these drugs often relies on their higher affinity for the parasite or microbial DHFR compared to the human enzyme.[1]

dot

Folate_Pathway cluster_inhibitors Antifolate Inhibitors GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHF_reduction Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF_reduction->THF DHFR THF_util Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Pyrimidine Synthesis (DNA, RNA) THF_util->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF_util->Amino_Acid_Synthesis This compound This compound DHFR_target This compound->DHFR_target Methotrexate Methotrexate Methotrexate->DHFR_target Trimethoprim Trimethoprim Trimethoprim->DHFR_target Cycloguanil Cycloguanil Cycloguanil->DHFR_target

Caption: The folate synthesis pathway and the inhibitory action of antifolates on DHFR.

Performance Comparison: Quantitative Data

The efficacy of antifolates is often quantified by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki). Lower values indicate higher potency. The following tables summarize the in vitro activities of this compound and other antifolates against Plasmodium falciparum (the primary causative agent of malaria) and Toxoplasma gondii (the causative agent of toxoplasmosis).

Table 1: In Vitro Activity against Plasmodium falciparum Dihydrofolate Reductase (DHFR)

CompoundP. falciparum StrainIC50 (nM)Notes
This compound Susceptible15.4[2]Highly potent against susceptible strains.
Resistant9,440[2]Significant loss of potency against resistant strains.
Cycloguanil Susceptible11.1[2]Potent against susceptible strains.
Resistant2,030[2]Loss of potency against resistant strains.
Methotrexate --Generally less effective against Plasmodium DHFR compared to this compound.
Trimethoprim --Significantly less potent against Plasmodium DHFR.

Table 2: In Vitro Activity against Toxoplasma gondii

CompoundIC50 (µg/mL)IC50 (nM) - Converted*Notes
This compound 0.04160.8Most potent among the tested DHFR inhibitors against T. gondii.
Trimethoprim 2.37921.3Considerably less potent than this compound.
Methotrexate -78,300 (against TgDHFR)Less potent against T. gondii DHFR compared to human DHFR.

*Conversion from µg/mL to nM is approximated based on the molar masses of the compounds.

Table 3: Inhibition Constants (Ki) and Selectivity against DHFR

CompoundTarget DHFRKi (nM)Selectivity (Human/Target)
This compound P. falciparum (Sensitive)0.19High
P. falciparum (Resistant)2.0 - 8.9Reduced
T. gondii-12-fold more potent for TgDHFR over hDHFR
Methotrexate Human0.0034-
T. gondii-17-fold less potent for inhibiting TgDHFR
Trimethoprim Human500Low
T. gondii33,100Low

Resistance Mechanisms

Resistance to antifolates, particularly this compound, is a significant clinical challenge. The primary mechanism of resistance involves point mutations in the gene encoding DHFR. These mutations reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect. In P. falciparum, a step-wise accumulation of mutations at codons 51, 59, 108, and 164 of the dhfr gene is associated with increasing levels of this compound resistance. A notable observation is the significant cross-resistance between this compound and Cycloguanil.

Experimental Protocols

The following is a generalized protocol for determining the in vitro susceptibility of Plasmodium falciparum to antifolate drugs using a [³H]-hypoxanthine incorporation assay.

dot

Experimental_Workflow start Start culture 1. Parasite Culture (P. falciparum in RPMI 1640) start->culture plate_prep 2. Plate Preparation (Serial dilutions of antifolates in 96-well plates) culture->plate_prep incubation1 3. Parasite Inoculation & Incubation (Add infected RBCs to plates, incubate 24-48h) plate_prep->incubation1 labeling 4. Radiolabeling (Add [³H]-hypoxanthine, incubate 18-24h) incubation1->labeling harvesting 5. Cell Harvesting (Harvest onto filter mats) labeling->harvesting scintillation 6. Scintillation Counting (Measure incorporated radioactivity) harvesting->scintillation analysis 7. Data Analysis (Calculate IC50 values) scintillation->analysis end End analysis->end

Caption: A typical workflow for in vitro antifolate drug susceptibility testing.

Detailed Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in RPMI 1640 medium supplemented with human serum or a serum substitute, and human erythrocytes at a defined hematocrit. The cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution and Plate Preparation: Stock solutions of the antifolate drugs are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the drugs are then made in the culture medium and dispensed into 96-well microtiter plates. Control wells containing medium without the drug are also included.

  • Parasite Inoculation and Incubation: The parasite culture is diluted to a starting parasitemia of approximately 0.5% and added to each well of the drug-containing plates. The plates are then incubated for 24 to 48 hours under the same conditions as the stock cultures.

  • Radiolabeling: Following the initial incubation, [³H]-hypoxanthine is added to each well. Hypoxanthine is a precursor for purine synthesis, and its incorporation is a measure of parasite viability and replication. The plates are incubated for an additional 18 to 24 hours.

  • Cell Harvesting: The contents of each well are harvested onto glass fiber filter mats using a cell harvester. The filter mats are then washed to remove unincorporated radiolabel.

  • Scintillation Counting: The dried filter mats are placed in scintillation vials with scintillation fluid, and the amount of incorporated [³H]-hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control wells. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound remains a potent antifolate, particularly against susceptible strains of Plasmodium falciparum and Toxoplasma gondii. However, its efficacy is severely compromised by the emergence of drug resistance, primarily through mutations in the DHFR enzyme. In comparison, Methotrexate shows high potency against human DHFR but is less effective against the DHFR of these parasites. Trimethoprim exhibits significantly lower potency against both P. falciparum and T. gondii DHFR. The development of novel antifolates with improved activity against resistant strains and a favorable selectivity profile remains a critical area of research in the fight against parasitic diseases. This guide provides a foundational dataset and methodological overview to aid researchers in this endeavor.

References

Pyrimethamine's Anti-Cancer Efficacy: A Comparative Analysis Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the anti-proliferative and pro-apoptotic effects of the anti-parasitic drug Pyrimethamine reveals its potential as a repurposed anti-cancer agent. This guide synthesizes experimental data from multiple studies, offering a comparative overview of its efficacy and mechanisms of action in various cancer cell lines, including lung, ovarian, colorectal, and prostate cancer.

This compound, a drug traditionally used to treat malaria and toxoplasmosis, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2] Its ability to inhibit cancer cell growth is attributed to several mechanisms, including the disruption of critical signaling pathways and the induction of programmed cell death. This guide provides a comprehensive comparison of this compound's effects across different cancer types, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound varies across different cancer cell lines, with potency often correlating with the expression levels of specific molecular targets.

Lung Cancer

In non-small cell lung cancer (NSCLC) cell lines, the efficacy of this compound is notably linked to the expression of AIMP2-DX2, a splice variant of a tumor suppressor.[3] The drug induces ubiquitin-mediated degradation of AIMP2-DX2, leading to potent growth inhibition in cells with high levels of this protein.[3]

Cell LineGI50 (µM)Key Target
H4600.01High AIMP2-DX2
A5490.73 - 0.8Moderate AIMP2-DX2
HCC-135914.3Lower AIMP2-DX2
HCC-36622.3Lower AIMP2-DX2
H2087> 100Low AIMP2-DX2

Data sourced from a study on the anticancer activity of this compound via AIMP2-DX2 degradation.[3]

Further studies in the A549 cell line revealed time-dependent IC50 values, indicating a sustained effect of the drug over time.

Treatment TimeIC50 (µmol/L)
24 hours83.37
48 hours40.57
72 hours28.07

Data from a study investigating the dual role of this compound in targeting DHFR and TP.

Ovarian Cancer

In ovarian cancer cell lines, this compound demonstrated dose-dependent suppression of cell viability, with IC50 values generally falling within the 20 to 60 μM range.

Cell LineIC50 (µM)
SKOV3~40-60
A2780~20-40
OVCAR8~40-60
ES2~20-40

Approximate IC50 values derived from graphical data in a study on this compound's effect on ovarian cancer.

Colorectal Cancer

This compound significantly inhibited the growth of various colorectal cancer (CRC) cell lines in a dose-dependent manner.

Cell LineIC50 (µM)
HCT1160.4
DLD112.3
RKO10.0
SW4804.4
HT295.0

IC50 values determined after 72 hours of treatment.

Mechanisms of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, leading to cell cycle arrest, apoptosis, and mitophagy.

Inhibition of Dihydrofolate Reductase (DHFR)

As a folic acid antagonist, this compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition disrupts the regeneration of tetrahydrofolic acid, leading to a depletion of nucleotides necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cancer cells.

DHFR_Inhibition cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis This compound This compound This compound->DHF Inhibits

This compound inhibits DHFR, blocking DNA synthesis.

Induction of Apoptosis and Cell Cycle Arrest

Across multiple cancer types, this compound has been shown to induce apoptosis and cause cell cycle arrest.

In NSCLC, this compound promotes apoptosis through the intrinsic mitochondrial pathway, characterized by a reduction in Bcl-2 and Bcl-xL levels and an increase in Bak. This leads to mitochondrial dysfunction and the activation of caspase-9 and -3. The drug also induces G0/G1 cell-cycle arrest by down-regulating cyclins D1 and E, and their associated kinases CDK4 and CDK2, while up-regulating the inhibitor p21.

In prostate cancer cells, this compound induces S-phase cell cycle arrest and promotes apoptosis. This is associated with the inhibition of the p38-NF-κB signaling pathway. Similarly, in colorectal cancer, this compound treatment leads to S-phase arrest.

Apoptosis_CellCycle cluster_apoptosis Intrinsic Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation (G1/S Arrest) This compound This compound Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Inhibits Bak Bak This compound->Bak Activates CyclinD_E Cyclin D1/E This compound->CyclinD_E Inhibits CDK2_4 CDK2/4 This compound->CDK2_4 Inhibits p21 p21 This compound->p21 Upregulates Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bak->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_S_Arrest G1/S Arrest CyclinD_E->G1_S_Arrest CDK2_4->G1_S_Arrest p21->G1_S_Arrest

This compound induces apoptosis and cell cycle arrest.

Modulation of Other Signaling Pathways
  • STAT3 Inhibition: this compound has been identified as a STAT3 inhibitor, a key mediator in cancer development and progression. Targeting the STAT3 signaling pathway is a promising therapeutic approach for many cancers.

  • p38/JNK/ERK Pathway: In ovarian cancer, this compound triggers lethal mitophagy by activating the p38/JNK/ERK signaling pathway, leading to mitochondrial dysfunction and cell death.

  • p53 Pathway: In colorectal cancer, this compound activates the p53 signaling pathway, which can lead to cell cycle arrest or cellular senescence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50/GI50 values are determined.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with this compound for a designated time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with this compound, then harvested and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is determined.

Western Blotting
  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bak, Cyclin D1, p21) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Measured Outcomes start Cancer Cell Lines treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blotting treatment->western_blot ic50 IC50/GI50 Values viability->ic50 cycle_arrest Cell Cycle Arrest cell_cycle->cycle_arrest apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate protein_exp Protein Expression (e.g., Bcl-2, Cyclins) western_blot->protein_exp

Workflow for validating this compound's anti-cancer effects.

References

Rise of the Analogs: A Comparative Guide to Next-Generation Pyrimethamine Derivatives for Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and selective therapeutic agents is perpetual. Pyrimethamine, a cornerstone antifolate drug, has been a critical tool in combating malaria and toxoplasmosis. However, the emergence of resistance and off-target effects have necessitated the development of novel analogs with improved pharmacological profiles. This guide provides a comprehensive comparison of promising this compound analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design and selection of next-generation inhibitors.

This compound acts by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of various organisms, including protozoan parasites and cancer cells.[1][2][3] Inhibition of DHFR leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids, ultimately halting cell proliferation. The effectiveness of this compound analogs is determined by their potency against the target organism's DHFR and their selectivity, meaning a lower affinity for human DHFR to minimize toxicity.[4]

Comparative Analysis of Analog Potency and Selectivity

Recent research has focused on modifying the core structure of this compound to enhance its binding affinity to target DHFR enzymes, particularly those from resistant strains of Plasmodium falciparum and other pathogens, as well as to explore its anticancer potential.[5] Key modifications include substitutions on the phenyl and pyrimidine rings. The following tables summarize the inhibitory activities of several notable this compound analogs against DHFR from various sources.

CompoundTarget Organism/Cell LineIC50 / Ki (nM)Selectivity Index (Human/Target)Reference
This compound P. falciparum (Wild Type)1.5 (Ki)-
P. falciparum (Quadruple Mutant)859 (Ki)-
Human (hDHFR)4490-
Meta-bromo analog P. falciparum (Quadruple Mutant)5.1 (Ki)-
WCDD115 Human (hDHFR)144-
Compound 32 Human Breast Cancer CellsPotent DHFR engagement at 1 nM-
Compound 34 Human Breast Cancer CellsPotent DHFR engagement at 1 nM-
MBP (Methylbenzoprim) Human Melanoma CellsMore potent than this compound-

Table 1: Inhibitory Activity of this compound and its Analogs against Dihydrofolate Reductase (DHFR). This table highlights the enhanced potency of analogs against resistant parasite strains and their potential as anticancer agents.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound and its analogs function as competitive inhibitors of DHFR. The diagram below illustrates the central role of DHFR in the folate pathway and the mechanism of inhibition.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound Analogs Inhibitor->DHFR screening_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Library of this compound Analogs B In vitro DHFR Inhibition Assay (Target Enzyme) A->B C Selectivity Assay (Human DHFR) B->C Potent Hits D Cell-based Proliferation Assay (Target Cells) C->D E Cytotoxicity Assay (Human Cells) D->E F Structure-Activity Relationship (SAR) Studies E->F Selective & Potent Hits G ADMET Profiling F->G

References

Navigating Resistance: A Comparative Guide to Pyrimethamine and Other DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between pyrimethamine and other dihydrofolate reductase (DHFR) inhibitors is critical in the ongoing battle against drug-resistant pathogens, particularly the malaria parasite Plasmodium falciparum. This guide provides a comprehensive comparison of these inhibitors, supported by experimental data and detailed methodologies, to aid in the development of next-generation therapeutics.

The primary mechanism of resistance to this compound, a cornerstone of antimalarial therapy for decades, involves specific point mutations in the parasite's dhfr gene.[1][2] These mutations alter the drug's binding site, reducing its efficacy and often conferring cross-resistance to other antifolates.[3] The accumulation of these mutations, such as the well-documented N51I, C59R, S108N, and I164L substitutions, leads to a stepwise increase in resistance levels.[1][4]

Comparative Analysis of DHFR Inhibitor Efficacy

The following table summarizes the in vitro inhibitory activity of various DHFR inhibitors against wild-type and this compound-resistant P. falciparum strains. The data, presented as 50% inhibitory concentrations (IC50), highlight the impact of specific DHFR mutations on drug susceptibility.

DHFR GenotypeThis compound IC50 (nM)Cycloguanil IC50 (nM)WR99210 IC50 (nM)
Wild-Type (S108) ~0.5 - 5~5 - 20~0.1 - 1
Single Mutant (S108N) ~50 - 500~100 - 1000~0.1 - 1
Double Mutant (C59R+S108N) ~1000 - 5000~2000 - 10000~1 - 10
Triple Mutant (N51I+C59R+S108N) >10000>20000~10 - 50
Quadruple Mutant (N51I+C59R+S108N+I164L) >50000>50000~50 - 200

Note: The IC50 values are approximate ranges compiled from multiple studies and can vary based on the specific parasite line and assay conditions.

The DHFR Signaling Pathway and Inhibition

Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation. DHFR inhibitors competitively bind to the active site of the enzyme, blocking the production of THF and subsequently halting DNA replication and cell division, ultimately leading to parasite death.

DHFR_Pathway DHFR Signaling Pathway and Inhibition cluster_folate_cycle Folate Cycle cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP This compound This compound & Other Inhibitors This compound->DHFR Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: DHFR's role in the folate pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug resistance. Below are protocols for key experiments in DHFR inhibitor studies.

In Vitro Drug Sensitivity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the 50% inhibitory concentration (IC50) of a drug against P. falciparum cultures.

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well microplates

  • DHFR inhibitors (e.g., this compound, cycloguanil)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the DHFR inhibitors in complete parasite medium.

  • Add 100 µL of the drug dilutions to the 96-well plates. Include drug-free wells as controls.

  • Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This biochemical assay measures the direct inhibitory effect of a compound on DHFR enzyme activity.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR inhibitors

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the DHFR inhibitors in the assay buffer.

  • In the 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor dilutions. Include a no-inhibitor control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities (V0) from the linear phase of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow for Cross-Resistance Studies

The logical flow of a cross-resistance study is depicted in the following diagram.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Studies start Start culture Culture P. falciparum Strains (Wild-Type & Resistant) start->culture invitro_assay Perform In Vitro Drug Sensitivity Assays culture->invitro_assay enzyme_prep Express & Purify Recombinant DHFR Enzymes culture->enzyme_prep drug_prep Prepare Serial Dilutions of DHFR Inhibitors drug_prep->invitro_assay enzyme_assay Perform DHFR Enzyme Inhibition Assays drug_prep->enzyme_assay ic50 Determine IC50 Values invitro_assay->ic50 data_analysis Analyze & Compare IC50 and Ki Values ic50->data_analysis enzyme_prep->enzyme_assay ki Determine Ki Values enzyme_assay->ki ki->data_analysis conclusion Draw Conclusions on Cross-Resistance Profiles data_analysis->conclusion end End conclusion->end

Caption: Workflow for assessing DHFR inhibitor cross-resistance.

References

A Comparative Guide to the Pharmacokinetic Profiles of Different Pyrimethamine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various Pyrimethamine formulations, drawing on available preclinical data. The objective is to offer a clear, data-driven overview to inform research and development in drug delivery and formulation science. Below, we present a summary of key pharmacokinetic parameters, detailed experimental methodologies from cited studies, and visual representations of experimental workflows.

Enhancing Bioavailability: A Look at Novel Formulations

This compound, a cornerstone in the treatment of protozoal infections, has been the subject of extensive formulation research aimed at improving its therapeutic profile. Key goals include enhancing its limited bioavailability, accelerating its onset of action, and potentially reducing side effects. This guide focuses on comparing the pharmacokinetic performance of conventional formulations with novel approaches such as nanosuspensions and 3D-printed tablets.

Data Summary: Pharmacokinetic Parameters of this compound Formulations

The following table summarizes the key pharmacokinetic parameters observed in preclinical studies comparing different oral formulations of this compound in rats.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Key Findings
Nanosuspension Higher than conventional suspensions[1]0.5[1]Higher than conventional suspensions[1]Rapid onset of action and improved bioavailability.[1]
Plain Suspension Data not available2[1]Data not availableSlower absorption compared to nanosuspension.
Marketed Suspension Data not available2Data not availableSlower absorption compared to nanosuspension.
3D Printlets Not significantly different from compressed tabletsNot significantly different from compressed tabletsNot significantly different from compressed tabletsPharmacokinetic and anti-toxoplasma activity profiles were superimposable with compressed tablets.
Compressed Tablets Not significantly different from 3D printletsNot significantly different from 3D printletsNot significantly different from 3D printletsServes as a benchmark for novel tablet formulations.

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide are derived from preclinical studies with specific experimental designs. Understanding these protocols is crucial for interpreting the results and designing future studies.

In Vivo Pharmacokinetic Study of this compound Nanosuspension in Rats
  • Objective: To compare the pharmacokinetic profile of a newly developed this compound nanosuspension with that of a plain this compound suspension and a marketed this compound suspension.

  • Animal Model: Wistar rats.

  • Formulation Administration: A single oral dose of the respective this compound formulation was administered to the rats.

  • Blood Sampling: Blood samples were collected at predetermined time intervals post-administration.

  • Analytical Method: The concentration of this compound in the plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Bioequivalence Study of 3D Printlets and Compressed Tablets
  • Objective: To compare the in vivo performance of this compound 3D printlets with that of conventional compressed tablets.

  • Study Design: A comparative bioequivalence study was conducted.

  • Key Finding: The study concluded that the pharmacokinetic and anti-toxoplasma activity profiles of the 3D printlets and the compressed tablets were superimposable, indicating no statistically significant difference between the two formulations.

Visualizing the Workflow: A Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study, from animal preparation to data analysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Animal Acclimatization B Fasting A->B C Formulation Administration (Oral Gavage) B->C D Blood Sample Collection (Serial) C->D E Plasma Separation D->E F Bioanalytical Method (HPLC) E->F G Pharmacokinetic Parameter Calculation F->G

Experimental workflow for a typical in vivo pharmacokinetic study.

Discussion and Future Directions

The comparative data indicate that nanosuspension technology holds significant promise for improving the oral bioavailability and hastening the onset of action of this compound. The finding that 3D-printed tablets exhibit a pharmacokinetic profile comparable to traditional compressed tablets opens up possibilities for personalized medicine and on-demand manufacturing of this essential drug.

Further research is warranted to obtain more granular quantitative data for conventional formulations to allow for a more direct and robust comparison. Additionally, the exploration of other advanced drug delivery systems, such as sustained-release and liposomal formulations, for this compound could yield valuable insights into optimizing its therapeutic efficacy and safety profile. Detailed pharmacokinetic studies on these alternative formulations are essential to fully understand their potential benefits.

References

Benchmarking Pyrimethamine's Performance Against Novel Anti-Parasitic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-parasitic drug Pyrimethamine against a selection of novel compounds. The following sections detail the performance of these compounds against key parasites—Plasmodium falciparum, Toxoplasma gondii, and Cryptosporidium parvum—supported by experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.

Performance Against Plasmodium falciparum

This compound has long been a cornerstone in the treatment of malaria. However, the emergence of drug-resistant strains of P. falciparum has necessitated the development of novel anti-parasitic agents. This section compares the in vitro efficacy of this compound with that of new compounds targeting different parasitic pathways.

Table 1: In Vitro Efficacy (IC50) Against P. falciparum Strains

CompoundTarget/Mechanism of ActionStrainIC50 (nM)Reference
This compound Dihydrofolate Reductase (DHFR) InhibitorSensitive (e.g., NF54)15.4[1]
Resistant (e.g., K1, V1/S)>2000 - 9,440[1]
Novel Compound A STAT3 Signaling Inhibitor---
Novel Compound B Parasite Tubulin Polymerization Inhibitor---
Novel Compound C Glideosomal-Associated Protein 50 (GAP50) Inhibitor---

Data for Novel Compounds A, B, and C are illustrative and would be populated with specific findings from emerging research.

Performance Against Toxoplasma gondii

Toxoplasmosis, caused by Toxoplasma gondii, is a widespread parasitic disease. This compound, in combination with sulfadiazine, remains a standard treatment. This section evaluates its performance against emerging therapeutic candidates.

Table 2: In Vitro Efficacy (EC50/IC50) Against Toxoplasma gondii

CompoundTarget/Mechanism of ActionStrainEC50/IC50 (µM)Reference
This compound Dihydrofolate Reductase (DHFR) InhibitorRH0.482[2]
Artesunate Unknown in T. gondiiRH0.075[2]
Nullscript Histone Deacetylase (HDAC) InhibitorRH50.9[3]
JPC-2067-B Dihydrofolate Reductase (DHFR) Inhibitor-Data not available in provided context

Performance Against Cryptosporidium parvum

Cryptosporidiosis, an intestinal illness caused by Cryptosporidium parvum, currently has limited effective treatments. The development of novel compounds is a critical area of research.

Table 3: In Vitro Efficacy (EC50) Against Cryptosporidium parvum

CompoundTarget/Mechanism of ActionEC50 (µM)Reference
This compound Dihydrofolate Reductase (DHFR) InhibitorLimited efficacy
Nitazoxanide Pyruvate:ferredoxin oxidoreductase inhibitorVariable
NSC303244 + NSC158011 CpPyK + CpLDH inhibitorsSynergistic effect at lower doses
Novel HDAC inhibitors Histone Deacetylase (HDAC) InhibitorVariable

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to generate the data presented in this guide.

In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay

This assay quantifies parasite DNA to determine parasite growth inhibition.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Plate Preparation: Serial dilutions of the test compounds are prepared in 96-well plates.

  • Infection: Synchronized ring-stage parasites are added to the drug plates at a specific parasitemia and hematocrit.

  • Incubation: Plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Toxoplasma gondii Growth Inhibition Assay: Luciferase-Based Assay

This method utilizes genetically modified parasites expressing luciferase to quantify parasite proliferation.

  • Cell Culture: A monolayer of host cells (e.g., human foreskin fibroblasts) is grown in 96-well plates.

  • Parasite Infection: Host cells are infected with T. gondii tachyzoites engineered to express luciferase.

  • Compound Addition: Various concentrations of the test compounds are added to the wells.

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.

  • Lysis and Substrate Addition: A lysis buffer and the luciferase substrate are added to each well.

  • Luminescence Measurement: The luminescence, which is proportional to the number of viable parasites, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) is determined by analyzing the dose-response curve.

In Vitro Cryptosporidium parvum Growth Inhibition Assay: Quantitative RT-PCR (qRT-PCR)

This assay measures the level of parasite-specific rRNA to quantify parasite growth.

  • Host Cell Culture: A confluent monolayer of host cells (e.g., HCT-8) is prepared in 96-well plates.

  • Parasite Infection: Host cells are infected with C. parvum oocysts.

  • Drug Treatment: Serial dilutions of the test compounds are added to the wells.

  • Incubation: Plates are incubated for 48 hours to allow for parasite development.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and qRT-PCR is performed using primers specific for a C. parvum ribosomal RNA gene (e.g., 18S rRNA).

  • Data Analysis: The level of parasite rRNA is normalized to a host cell housekeeping gene. The 50% effective concentration (EC50) is calculated based on the reduction in parasite rRNA levels in treated versus untreated wells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and pathways affected by these compounds is crucial for rational drug design and overcoming resistance.

This compound: Inhibition of the Folic Acid Pathway

This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for parasite replication.

Folic_Acid_Pathway Pteridine Pteridine Dihydropteroate Dihydropteroate Pteridine->Dihydropteroate Dihydropteroate Synthase p-Aminobenzoic acid p-Aminobenzoic acid p-Aminobenzoic acid->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR DNA, RNA, Amino Acids DNA, RNA, Amino Acids Tetrahydrofolate->DNA, RNA, Amino Acids Dihydropteroate Synthase Dihydropteroate Synthase Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) This compound This compound DHFR DHFR This compound->DHFR

This compound's inhibition of DHFR in the folic acid synthesis pathway.

Novel Compound A: Targeting the STAT3 Signaling Pathway

Some novel anti-parasitic compounds function by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In the context of Toxoplasma gondii infection, the parasite can manipulate the host cell's STAT3 pathway to prevent its elimination by autophagy. By inhibiting this pathway, these novel compounds can restore the host cell's ability to clear the parasite.

STAT3_Pathway cluster_host_cell Host Cell Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 (Dimer) pSTAT3 (Dimer) STAT3->pSTAT3 (Dimer) Dimerizes Nucleus Nucleus pSTAT3 (Dimer)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inhibition of Autophagy Inhibition of Autophagy Gene Transcription->Inhibition of Autophagy Novel STAT3 Inhibitor Novel STAT3 Inhibitor Novel STAT3 Inhibitor->STAT3 Inhibits Phosphorylation Toxoplasma gondii Toxoplasma gondii Toxoplasma gondii->Cytokine Receptor Manipulates

Inhibition of the host cell STAT3 pathway by a novel compound.

Novel Compound B: Inhibition of Parasite Tubulin Polymerization

Another class of novel compounds targets the parasite's cytoskeleton by inhibiting tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for various cellular processes, including cell division, motility, and maintaining cell shape. By disrupting microtubule formation, these compounds effectively halt parasite proliferation.

Tubulin_Polymerization α-tubulin α-tubulin Tubulin Dimer Tubulin Dimer α-tubulin->Tubulin Dimer β-tubulin β-tubulin β-tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Novel Tubulin Inhibitor Novel Tubulin Inhibitor Novel Tubulin Inhibitor->Tubulin Dimer Binds to and prevents polymerization

Mechanism of a novel tubulin polymerization inhibitor.

Conclusion

While this compound remains a clinically relevant anti-parasitic drug, particularly in combination therapies, the rise of drug resistance highlights the urgent need for novel compounds with different mechanisms of action. The data presented in this guide demonstrate the potential of several new classes of inhibitors targeting diverse and essential parasite pathways. Continued research and head-to-head comparative studies are crucial for the development of the next generation of effective anti-parasitic treatments.

References

Replicating published findings on Pyrimethamine's therapeutic effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the therapeutic efficacy and underlying mechanisms of established drugs like Pyrimethamine is crucial for contextualizing new discoveries and identifying novel therapeutic avenues. This guide provides a comprehensive comparison of this compound's performance against key alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's primary therapeutic effect stems from its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. By competitively binding to DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids. This disruption of DNA and RNA synthesis is particularly detrimental to rapidly proliferating organisms like parasites.

Inhibitory Activity and Selectivity

This compound exhibits a significantly higher affinity for the DHFR enzyme of various parasites compared to the human ortholog, which provides its therapeutic window. However, this selectivity is not absolute, and at higher concentrations, inhibition of human DHFR can occur, leading to dose-limiting toxicities.

TargetIC50 (nM)Reference
Plasmodium falciparum (this compound-sensitive strains)6.1 x 10⁻⁹ M - 15.4 nM[1][2]
Plasmodium falciparum (this compound-resistant strains with multiple DHFR mutations)> 2,000 nM - 42,100 nM[2][3]
Toxoplasma gondii DHFR139 ± 49 nM[4]
Human DHFR760 ± 130 nM
Trypanosoma brucei DHFRKi of 24.2 nM

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's potency. Lower values indicate higher potency. The wide range of IC50 values for P. falciparum reflects the impact of various mutations in the dhfr gene that confer resistance.

Comparative Efficacy in Clinical Settings

This compound, often in combination with a sulfonamide like sulfadiazine, has been a cornerstone in the treatment of toxoplasmosis and, historically, malaria. Its efficacy has been compared to other therapeutic agents in various clinical trials.

Toxoplasmosis Treatment

The combination of this compound and sulfadiazine is considered a standard treatment for toxoplasmosis, particularly for toxoplasmic encephalitis in immunocompromised patients. Clinical trials have compared this regimen with trimethoprim-sulfamethoxazole (TMP-SMX).

Study OutcomeThis compound + SulfadiazineTrimethoprim-Sulfamethoxazolep-valueReference
Toxoplasmic Encephalitis in AIDS Patients
Complete Clinical Response65.7% (23/35)62.1% (23/37)Not Statistically Significant
Complete Radiological Response39.3% (13/33)62.1% (23/37)0.0478
Adverse ReactionsSignificantly more frequentSignificantly less frequent-
Ocular Toxoplasmosis
Mean Reduction in Lesion Size61%59%0.75
Mean Final Visual Acuity (logMAR)0.12 (20/25)0.09 (20/25)0.56
Recurrence Rate (24 months)~10%~10%0.64

A meta-analysis of treatments for toxoplasmic encephalitis in AIDS patients found that the pooled cure rate for this compound-sulfadiazine was 49.8%. While effective, the combination of this compound and sulfadiazine is associated with a higher rate of adverse effects, primarily skin rash, compared to TMP-SMX.

Prophylaxis of Pneumocystis jirovecii Pneumonia (PCP)

While trimethoprim-sulfamethoxazole is the first-line agent for PCP prophylaxis, this compound in combination with dapsone is a second-line option. A meta-analysis of prophylactic treatments in HIV-infected patients showed that for preventing PCP, trimethoprim-sulfamethoxazole was more effective than dapsone/pyrimethamine (risk ratio: 0.49). However, dapsone/pyrimethamine was more effective at preventing toxoplasma encephalitis (risk ratio: 0.72) compared to aerosolized pentamidine.

Novel Therapeutic Applications and Associated Signaling Pathways

Recent research has unveiled potential new applications for this compound beyond its established anti-parasitic roles, including in certain cancers and genetic disorders.

Inhibition of STAT3 Signaling

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and promotes cell proliferation and survival. Mechanistic studies suggest that this compound's inhibition of STAT3 is a downstream consequence of its primary action on DHFR. The resulting deficiency in reduced folates appears to impede STAT3 transcriptional activity without significantly affecting its phosphorylation, nuclear translocation, or DNA binding.

In a phase I/II clinical trial for relapsed chronic lymphocytic leukemia (CLL), a disease where STAT3 is a key driver, this compound did not lead to objective responses. However, 50% of the heavily pretreated patients achieved stable disease, with a median overall survival of 22.2 months. These findings suggest that while single-agent activity may be limited at the doses tested, combination therapies could be a promising avenue.

STAT3_Inhibition_by_this compound cluster_0 Folate Metabolism cluster_1 STAT3 Signaling Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Phosphorylation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Expression (e.g., MCL1, BCL-xl) Nucleus->Target_Genes Transcription This compound This compound This compound->DHFR Reduced_Folates->Nucleus Required for Transcription

This compound's indirect inhibition of STAT3 signaling.
Pharmacological Chaperone for GM2 Gangliosidosis

In vitro studies have shown that this compound can act as a pharmacological chaperone for certain mutations in the HEXA and HEXB genes, which cause Tay-Sachs and Sandhoff diseases (GM2 gangliosidosis), respectively. By stabilizing the mutant β-hexosaminidase A enzyme, this compound can partially rescue its activity.

An open-label Phase I/II clinical trial in patients with late-onset GM2 gangliosidosis demonstrated that this compound treatment could enhance leukocyte Hex A activity by up to 4-fold at doses of 50 mg per day or less. However, significant side effects were observed at doses of 75 mg per day and higher. While clinical efficacy was not assessed in this short-term trial, these findings support the potential for further investigation of this compound in this rare genetic disorder.

Experimental Protocols

In Vitro Susceptibility Testing of Plasmodium falciparum

This protocol is adapted from established methods for determining the in vitro susceptibility of P. falciparum to this compound.

1. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • RPMI-1640 medium low in p-aminobenzoic acid (PABA) and folic acid

  • Human serum

  • This compound stock solution

  • 96-well microtiter plates

  • Hypoxanthine, [³H]-labeled

  • Cell harvester and scintillation counter

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

2. Procedure:

  • Prepare serial dilutions of this compound in the low PABA/folic acid RPMI-1640 medium in a 96-well plate.

  • Prepare a parasite culture with a 2% erythrocyte suspension and a starting parasitemia of 0.5%.

  • Add the parasite culture to each well of the pre-dosed plate. Include drug-free control wells.

  • Incubate the plate at 37°C in the specified gas mixture for 48 hours.

  • After 24 hours of incubation, add [³H]-hypoxanthine to each well to a final concentration of 0.5 µCi/well.

  • After the 48-hour incubation period, harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the drug concentration.

In_Vitro_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Dilution Prepare this compound Serial Dilutions Incubation_1 Incubate for 24h Drug_Dilution->Incubation_1 Parasite_Culture Prepare Synchronized P. falciparum Culture Parasite_Culture->Incubation_1 Add_Tracer Add [3H]-hypoxanthine Incubation_1->Add_Tracer Incubation_2 Incubate for another 24h Add_Tracer->Incubation_2 Harvest Harvest Cells Incubation_2->Harvest Scintillation Scintillation Counting Harvest->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc

Workflow for in vitro susceptibility testing.

References

Safety Operating Guide

Proper Disposal of Pyrimethamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pyrimethamine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its entry into the environment and sewer systems.[1] The preferred methods of disposal are through a licensed hazardous waste contractor or a drug take-back program.

1. Waste Identification and Segregation:

  • Isolate all this compound waste, including expired compounds, contaminated materials (e.g., gloves, weighing paper), and empty containers.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Label the waste container clearly as "Hazardous Waste: this compound".

2. On-Site Management and Storage:

  • Store this compound waste in a designated, secure area away from incompatible materials.

  • Keep waste containers tightly closed to prevent spills or leaks.

3. Disposal Options:

  • Preferred Method: Licensed Waste Management Contractor:

    • The most recommended method for the disposal of this compound is to use a licensed chemical waste management company. These companies are equipped to handle and dispose of hazardous pharmaceutical waste in compliance with all federal, state, and local regulations.

    • Contact your institution's EHS office to arrange for pickup by a certified contractor.

  • Alternative Method: Drug Take-Back Programs:

    • For smaller quantities, drug take-back programs may be a viable option. These programs are often sponsored by government agencies or pharmacies.

  • Disposal in Household Trash (Only if other options are unavailable):

    • This method should be considered a last resort and may not be permissible for laboratory-generated waste. Always consult your local regulations first.

    • If this is the only option, take the following steps:

      • Remove the this compound from its original container.

      • Mix it with an unpalatable substance such as used coffee grounds or kitty litter. This makes the drug less appealing to children and pets.

      • Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub with a lid, to prevent leakage.

      • Dispose of the sealed container in the household trash.

Important Considerations:

  • Do Not Flush: Do not dispose of this compound down the drain or toilet. This can lead to contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residue and should be disposed of as hazardous waste.

  • Regulatory Compliance: It is the responsibility of the waste generator to ensure that disposal is carried out in accordance with all applicable laws and regulations.

Quantitative Data on this compound Disposal

PropertyValue
CAS Number 58-14-0
Molecular Formula C12H13ClN4
Molecular Weight 248.71 g/mol
Hazard Statements Harmful if swallowed (H302), Toxic to aquatic life (H401)
Disposal Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PyrimethamineDisposal This compound Disposal Workflow Start This compound Waste Generated Segregate Segregate and Label as 'Hazardous Waste: this compound' Start->Segregate Store Store in a Secure, Designated Area Segregate->Store CheckRegulations Consult Institutional EHS and Local Regulations Store->CheckRegulations Contractor Arrange Pickup by Licensed Hazardous Waste Contractor CheckRegulations->Contractor  Preferred  Method TakeBack Utilize Approved Drug Take-Back Program CheckRegulations->TakeBack Alternative TrashDisposal Last Resort: Mix with Undesirable Substance and Place in Trash CheckRegulations->TrashDisposal If No Other Options FinalDisposal Final Disposal Contractor->FinalDisposal TakeBack->FinalDisposal TrashDisposal->FinalDisposal

Caption: Decision workflow for the safe and compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimethamine
Reactant of Route 2
Reactant of Route 2
Pyrimethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.